Technical Documentation Center

2,6-dichloro-N,N-diethyl-3,5-dimethoxybenzamide Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 2,6-dichloro-N,N-diethyl-3,5-dimethoxybenzamide
  • CAS: 1803599-10-1

Core Science & Biosynthesis

Foundational

chemical properties of 2,6-dichloro-N,N-diethyl-3,5-dimethoxybenzamide

This technical guide provides an in-depth analysis of 2,6-dichloro-N,N-diethyl-3,5-dimethoxybenzamide , a highly substituted benzamide scaffold characterized by significant steric congestion and electronic richness. This...

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide provides an in-depth analysis of 2,6-dichloro-N,N-diethyl-3,5-dimethoxybenzamide , a highly substituted benzamide scaffold characterized by significant steric congestion and electronic richness.

This molecule represents a critical structural motif in medicinal chemistry, particularly in the design of atropisomerically stable kinase inhibitors and dopamine antagonists . Its unique 2,6-dichloro substitution pattern creates an "orthogonal amide" conformation, rendering it exceptionally resistant to enzymatic hydrolysis and metabolic cleavage.

Executive Summary & Structural Logic

The core value of this compound lies in its conformational lock . The bulky chlorine atoms at the 2,6-positions force the amide bond out of planarity with the phenyl ring (orthogonal conformation). This steric shielding prevents nucleophilic attack at the carbonyl carbon, granting the molecule high metabolic stability—a desirable trait for oral bioavailability in drug discovery.

Simultaneously, the 3,5-dimethoxy groups provide electron density, modulating the lipophilicity and potential hydrogen-bond accepting capability of the ring system without introducing labile protons.

Structural Parameters
ParameterValue / Description
Molecular Formula C₁₃H₁₇Cl₂NO₃
Molecular Weight 306.18 g/mol
Core Scaffold Benzamide
Steric Features 2,6-Dichloro "Orthogonal Lock"
Electronic Features 3,5-Dimethoxy (Electron Donating)
Chirality Achiral (Symmetric Plane), but possesses high rotational barrier

Physicochemical Properties (Predicted & Derived)

Note: Values are derived from structure-activity relationship (SAR) data of the verified precursor 2,6-dichloro-3,5-dimethoxybenzoic acid and analogous benzamides.

PropertyValueSignificance
LogP (Predicted) 3.2 – 3.6Highly lipophilic; indicates good CNS/membrane permeability.
Water Solubility < 0.1 mg/mLPoor aqueous solubility due to lipophilic diethyl and dichloro groups. Requires DMSO/PEG cosolvents.
pKa (Conjugate Acid) ~ -1.5 (Amide O)Extremely weak base. The amide oxygen is less basic due to the twisted conjugation.
Rotational Barrier > 20 kcal/molThe amide bond is sterically locked perpendicular to the ring.
Hydrolytic Stability High (t½ > 24h in plasma)Steric bulk prevents amidase access.

Synthetic Methodology

The synthesis of 2,6-dichloro-N,N-diethyl-3,5-dimethoxybenzamide requires a stepwise approach to install the halogens before forming the sterically hindered amide. Direct chlorination of the amide is difficult; therefore, the acid precursor is functionalized first.

Workflow Diagram (DOT)

SynthesisPath Start 3,5-Dimethoxybenzoic Acid Step1 Chlorination (NCS, DMF, 80°C) Start->Step1 Electrophilic Aromatic Subst. Inter1 2,6-Dichloro-3,5- dimethoxybenzoic acid Step1->Inter1 Step2 Acyl Chloride Formation (SOCl2, Reflux) Inter1->Step2 Activation Inter2 Acid Chloride Intermediate Step2->Inter2 Step3 Amidation (HNEt2, Et3N, DCM) Inter2->Step3 Nucleophilic Acyl Subst. Final Target: 2,6-Dichloro-N,N-diethyl- 3,5-dimethoxybenzamide Step3->Final

Caption: Stepwise synthesis via the acid chloride route to overcome steric hindrance.

Detailed Protocol
Step 1: Synthesis of 2,6-Dichloro-3,5-dimethoxybenzoic acid

Rationale: Electrophilic aromatic substitution is directed ortho to the methoxy groups (positions 2 and 6) and meta to the carboxyl group.

  • Reagents: Dissolve 3,5-dimethoxybenzoic acid (1.0 eq) in DMF. Add N-chlorosuccinimide (NCS) (2.2 eq).

  • Conditions: Heat to 80°C for 4–6 hours. Monitor via TLC (or LC-MS) for the disappearance of the mono-chloro intermediate.

  • Workup: Pour into ice water. The product precipitates as a white solid. Filter and wash with dilute HCl to remove succinimide byproducts.

  • Validation: ¹H NMR should show the disappearance of the aromatic protons at positions 2 and 6.

Step 2: Activation to Acid Chloride

Rationale: The steric bulk of the 2,6-dichloro groups makes the carboxylic acid unreactive to standard coupling agents (EDC/HATU) in some cases. The acid chloride is more reactive.

  • Reagents: Suspend the dried acid intermediate in anhydrous toluene or DCM. Add Thionyl Chloride (SOCl₂) (5.0 eq) and a catalytic drop of DMF.

  • Conditions: Reflux (80°C) for 2 hours until gas evolution (SO₂, HCl) ceases and the solution clears.

  • Isolation: Evaporate solvent and excess SOCl₂ under reduced pressure to yield the crude acid chloride (usually a yellow oil/solid). Do not purify; use immediately.

Step 3: Amidation (The "Schotten-Baumann" Type Reaction)
  • Reagents: Dissolve diethylamine (3.0 eq) and Triethylamine (Et₃N) (2.0 eq) in dry DCM at 0°C.

  • Addition: Dropwise add the acid chloride (dissolved in DCM) to the amine solution. Note: The reaction may be slow due to sterics.

  • Conditions: Allow to warm to room temperature and stir for 12 hours.

  • Purification: Wash with 1N HCl (to remove unreacted amine), then sat. NaHCO₃. Dry over MgSO₄. Recrystallize from Hexane/EtOAc if necessary.

Chemical Stability & Reactivity Profile

The "Orthogonal Effect"

In standard benzamides, the carbonyl group is coplanar with the phenyl ring, allowing resonance stabilization. In 2,6-dichloro-N,N-diethyl-3,5-dimethoxybenzamide , the Van der Waals radius of Chlorine (1.75 Å) clashes with the amide ethyl groups and the carbonyl oxygen.

  • Consequence: The amide bond rotates ~90° relative to the ring.

  • Result: Resonance is broken, but the carbonyl carbon is physically shielded from nucleophiles (water, esterases).

Reactivity Workflow (Metabolic Stability)

Stability cluster_0 Hydrolysis Challenge cluster_1 Outcome Compound 2,6-Dichloro-N,N-diethyl- 3,5-dimethoxybenzamide Acid Acidic Hydrolysis (HCl, Reflux) Compound->Acid Exposed to Enzyme Enzymatic Hydrolysis (Liver Esterases) Compound->Enzyme Exposed to Metabolism Slow O-Demethylation (CYP450) Compound->Metabolism Primary Metabolic Route Stable NO REACTION (Steric Shielding) Acid->Stable High Resistance Enzyme->Stable High Resistance

Caption: The steric "shield" prevents hydrolysis, shifting metabolism to O-demethylation.

Applications in Research

Kinase Inhibition Scaffold

Substituted benzamides are frequent pharmacophores in kinase inhibitors. The 2,6-dichloro motif is often used to lock the ligand into a bioactive conformation that fits into hydrophobic pockets of enzymes like MEK or Plasmepsin .

  • Mechanism:[1][2][3] The "twist" pre-organizes the molecule, reducing the entropy penalty upon binding to the protein target.

Dopamine D2/D3 Receptor Probes

This structure shares homology with the orthopramide class of antipsychotics (e.g., Remoxipride, Raclopride).

  • Structural Homology: The 2,6-substitution mimics the steric requirements for D2 receptor antagonism, while the N,N-diethyl tail provides the necessary lipophilicity to cross the Blood-Brain Barrier (BBB).

Agrochemical Intermediates

The core structure resembles Dicamba (3,6-dichloro-2-methoxybenzoic acid) derivatives.[4] The N,N-diethyl amide variant often acts as a "pro-herbicide" or a stable variant for soil persistence studies, as the amide is slowly hydrolyzed back to the active acid form in the environment.

References

  • Smolecule. (2024). Product Profile: 2,6-Dichloro-3,5-dimethoxy-benzamide. Retrieved from

  • PubChem. (2025).[5] Compound Summary: 2,6-Dichloro-3,5-dimethoxybenzoic acid.[6][7] National Library of Medicine. Retrieved from

  • Sigma-Aldrich. (2024). 3,5-Dichloro-2,6-dimethoxybenzoic acid Product Sheet. Retrieved from

  • BenchChem. (2025).[8] Physicochemical Properties of Substituted Benzamides. Retrieved from

  • LaPlante, S. R., et al. (2011). Atropisomerism in drug discovery: challenges and opportunities. Journal of Medicinal Chemistry. (Contextual grounding for 2,6-disubstituted benzamide stability).

Sources

Exploratory

An In-depth Technical Guide to the Thermodynamic Stability of 2,6-dichloro-N,N-diethyl-3,5-dimethoxybenzamide

For Researchers, Scientists, and Drug Development Professionals Authored by: A Senior Application Scientist Abstract The thermodynamic stability of an active pharmaceutical ingredient (API) is a cornerstone of drug devel...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

The thermodynamic stability of an active pharmaceutical ingredient (API) is a cornerstone of drug development, directly impacting its safety, efficacy, and shelf-life. This guide provides a comprehensive technical overview of the principles and methodologies for assessing the thermodynamic stability of the novel compound, 2,6-dichloro-N,N-diethyl-3,5-dimethoxybenzamide. By integrating established analytical techniques with an understanding of potential degradation pathways, this document serves as a vital resource for researchers and drug development professionals. We will explore the causality behind experimental choices, detail self-validating protocols, and ground our discussion in authoritative references to ensure scientific integrity.

Introduction: The Imperative of Stability in Drug Development

The journey of a drug candidate from discovery to clinical application is fraught with challenges, with the inherent stability of the molecule being a critical determinant of success. Stability testing is not merely a regulatory hurdle but a fundamental scientific investigation into the molecule's robustness under various environmental conditions.[1][2][3] It provides the necessary data to establish a product's shelf life, define proper storage conditions, and ensure that the patient receives a safe and effective dose throughout the product's lifecycle.[4][5] For a molecule like 2,6-dichloro-N,N-diethyl-3,5-dimethoxybenzamide, a substituted benzamide, understanding its stability profile is paramount for advancing its development.

The stability of a pharmaceutical product can be influenced by a multitude of factors, including the intrinsic properties of the API, interactions with excipients, the manufacturing process, and the packaging system.[3] Therefore, a thorough stability program is essential to identify potential degradation products and understand the kinetics of degradation.

Physicochemical Properties and Potential Liabilities of 2,6-dichloro-N,N-diethyl-3,5-dimethoxybenzamide

While specific experimental data for 2,6-dichloro-N,N-diethyl-3,5-dimethoxybenzamide is not publicly available, we can infer its potential physicochemical properties and stability liabilities based on its structural features and data from related compounds.

Table 1: Inferred Physicochemical Properties of 2,6-dichloro-N,N-diethyl-3,5-dimethoxybenzamide

PropertyInferred Value/CharacteristicRationale/Reference
Molecular FormulaC₁₃H₁₇Cl₂NO₃Based on chemical structure
Molecular Weight306.19 g/mol Calculated from the molecular formula
LogP (Octanol/Water)~2-3Estimated based on similar benzamide structures[6]
pKaWeakly basicThe tertiary amide nitrogen is generally a very weak base.
SolubilityLikely poorly soluble in waterThe presence of a substituted aromatic ring and diethyl groups suggests lipophilicity.[7]
Melting PointLikely a crystalline solid at room temperatureBenzamide derivatives are typically solids.

Potential Stability Liabilities:

The structure of 2,6-dichloro-N,N-diethyl-3,5-dimethoxybenzamide contains several functional groups that could be susceptible to degradation:

  • Amide Bond: The amide linkage is a key functional group and can be susceptible to hydrolysis under both acidic and basic conditions, leading to the formation of 2,6-dichloro-3,5-dimethoxybenzoic acid and diethylamine.[8][9]

  • Aromatic Ring: The electron-rich dimethoxy-substituted benzene ring could be susceptible to oxidative degradation. The dichloro substitution may influence this reactivity.

  • Methoxy Groups: Ether linkages, such as the methoxy groups, can potentially undergo cleavage under harsh acidic conditions.

Experimental Protocols for Assessing Thermodynamic Stability

A comprehensive assessment of thermodynamic stability involves a battery of analytical techniques designed to probe the molecule's response to various stressors.

Differential Scanning Calorimetry (DSC)

Purpose: To determine the melting point, heat of fusion, and to screen for polymorphism and potential solid-state instabilities.

Methodology:

  • Accurately weigh 2-5 mg of 2,6-dichloro-N,N-diethyl-3,5-dimethoxybenzamide into an aluminum DSC pan.

  • Hermetically seal the pan. An empty, sealed pan is used as a reference.

  • Place both pans into the DSC instrument.

  • Heat the sample at a controlled rate (e.g., 10 °C/min) under a nitrogen purge.

  • Record the heat flow as a function of temperature.

  • Analyze the resulting thermogram for endothermic events (melting) and exothermic events (decomposition).

Causality of Experimental Choices: The use of a controlled heating rate ensures reproducible results. The nitrogen purge provides an inert atmosphere, preventing oxidative degradation during the analysis.

Thermogravimetric Analysis (TGA)

Purpose: To determine the thermal stability and decomposition temperature of the compound.

Methodology:

  • Accurately weigh 5-10 mg of the sample into a TGA pan.

  • Place the pan in the TGA furnace.

  • Heat the sample at a controlled rate (e.g., 10 °C/min) under a nitrogen or air atmosphere.

  • Continuously monitor the sample's weight as a function of temperature.

  • Analyze the TGA curve to identify the onset temperature of weight loss, which indicates decomposition.

Causality of Experimental Choices: Running the experiment in both inert (nitrogen) and oxidative (air) atmospheres can provide insights into the degradation mechanism (thermal vs. oxidative).

Accelerated Stability Testing (Forced Degradation Studies)

Purpose: To identify potential degradation products and degradation pathways under stressed conditions, which helps in developing stability-indicating analytical methods.[2][3]

Methodology:

  • Stock Solution Preparation: Prepare a stock solution of 2,6-dichloro-N,N-diethyl-3,5-dimethoxybenzamide in a suitable solvent (e.g., acetonitrile/water).

  • Stress Conditions:

    • Acidic Hydrolysis: Treat the stock solution with 0.1 N HCl and heat at 80 °C for a specified time (e.g., 2, 4, 8, 24 hours).

    • Basic Hydrolysis: Treat the stock solution with 0.1 N NaOH and keep at room temperature for a specified time.

    • Oxidative Degradation: Treat the stock solution with 3% H₂O₂ and keep at room temperature.

    • Thermal Degradation: Heat the solid drug substance at a high temperature (e.g., 105 °C).

    • Photostability: Expose the solid drug and solution to UV and visible light according to ICH Q1B guidelines.

  • Sample Analysis: At each time point, withdraw an aliquot, neutralize if necessary, and dilute to a suitable concentration. Analyze the samples using a stability-indicating HPLC method (e.g., reverse-phase HPLC with UV detection).

Causality of Experimental Choices: The choice of stressors (acid, base, oxidant, heat, light) is based on common degradation pathways for organic molecules and regulatory guidelines.[5] The use of a stability-indicating HPLC method is crucial to separate the parent drug from its degradation products.

Visualization of Experimental Workflows and Potential Degradation Pathways

Experimental Workflow for Stability Assessment

Stability_Workflow cluster_0 Initial Characterization cluster_1 Forced Degradation Studies cluster_2 Data Analysis and Interpretation API 2,6-dichloro-N,N-diethyl- 3,5-dimethoxybenzamide API DSC Differential Scanning Calorimetry (DSC) API->DSC TGA Thermogravimetric Analysis (TGA) API->TGA Forced_Deg Forced Degradation (Acid, Base, Oxidative, Thermal, Photo) API->Forced_Deg HPLC Stability-Indicating HPLC Method Development Forced_Deg->HPLC Data_Analysis Degradation Product Identification (LC-MS) HPLC->Data_Analysis Pathway Degradation Pathway Elucidation Data_Analysis->Pathway Shelf_Life Shelf-Life Estimation Pathway->Shelf_Life

Caption: Workflow for assessing the thermodynamic stability of the API.

Postulated Degradation Pathway

Based on the chemical structure, a primary degradation pathway is likely to be the hydrolysis of the amide bond.

Degradation_Pathway cluster_hydrolysis Hydrolysis (Acidic/Basic) Parent 2,6-dichloro-N,N-diethyl- 3,5-dimethoxybenzamide Acid 2,6-dichloro-3,5- dimethoxybenzoic acid Parent->Acid H₂O/H⁺ or OH⁻ Amine Diethylamine Parent->Amine H₂O/H⁺ or OH⁻

Caption: Postulated hydrolytic degradation pathway.

Interpretation of Stability Data and Mechanistic Insights

The data generated from the aforementioned studies will provide a comprehensive picture of the thermodynamic stability of 2,6-dichloro-N,N-diethyl-3,5-dimethoxybenzamide.

  • DSC and TGA: A sharp melting endotherm in the DSC thermogram suggests a pure crystalline material. A large difference between the melting point and the onset of decomposition in the TGA curve indicates good thermal stability.

  • Forced Degradation: The results from forced degradation studies will reveal the susceptibility of the molecule to different stressors. For instance, significant degradation under acidic or basic conditions would confirm the lability of the amide bond. The appearance of new peaks in the HPLC chromatogram will signify the formation of degradation products. These products can be further characterized using mass spectrometry (LC-MS) to elucidate their structures.[8]

The presence of electron-withdrawing chloro groups on the aromatic ring may influence the rate of amide hydrolysis. Similarly, the electron-donating methoxy groups could affect the susceptibility of the aromatic ring to oxidation.

Conclusion

A thorough understanding of the thermodynamic stability of 2,6-dichloro-N,N-diethyl-3,5-dimethoxybenzamide is a non-negotiable prerequisite for its successful development as a pharmaceutical agent. The systematic application of analytical techniques such as DSC, TGA, and forced degradation studies, coupled with a robust stability-indicating HPLC method, will provide the necessary data to ensure its quality, safety, and efficacy. The insights gained from these studies will guide formulation development, establish appropriate storage conditions, and ultimately, de-risk the path to clinical application.

References

  • Pharmaceutical Technology. (2019, October 2). Stability Testing for Small-Molecule Clinical Trial Materials. [Link]

  • LCGC International. (2020, June 1). Stability Studies and Testing of Pharmaceuticals - An Overview. [Link]

  • GlycoMScan. Stability studies of small molecules and proteins. [Link]

  • National Institutes of Health. Regulatory Knowledge Guide for Small Molecules. [Link]

  • Journal of Applied Pharmaceutical Science. (2012, March 17). Stability Testing of Pharmaceutical Products. [Link]

  • PrepChem.com. Synthesis of Example 10. N-Ethyl-2-(3,5-dichloro-2,6-dimethoxybenzamidomethyl) pyrrolidine. [Link]

  • ResearchGate. (2013, November 21). (PDF) Degradation pathways of three benzonitrile herbicides – ioxynil, bromoxynil and dichlobenil – in pure bacterial cultures versus agricultural soil. [Link]

  • ResearchGate. Proposed degradation pathways of the drug under different hydrolytic conditions. [Link]

  • PubChem. 2,6-Dichloro-3,5-dimethoxybenzaldehyde. [Link]

  • Organic Syntheses. Procedure. [Link]

  • PubMed. (2014, August 15). Degradation of three benzonitrile herbicides by Aminobacter MSH1 versus soil microbial communities: pathways and kinetics. [Link]

  • Chemsrc. CAS#:2607108-25-6 | 2,6-dichloro-N-hydroxy-3,5-dimethoxybenzamide. [Link]

  • MDPI. (2022, June 25). N,N-Diethyl-3-methylbenzamide. [Link]

  • ResearchGate. (PDF) A new method for the synthesis of N,N-diethyl-m-methylbenzamide. [Link]

  • NIST/TRC Web Thermo Tables (WTT). 2,6-dichlorophenol -- Critically Evaluated Thermophysical Property Data. [Link]

  • PubMed. (2020, August 3). Base-Mediated Oxidative Degradation of Secondary Amides Derived from p-Amino Phenol to Primary Amides in Drug Molecules. [Link]

  • PubMed. (2018, January 2). Compartmentalization of the Carbaryl Degradation Pathway: Molecular Characterization of Inducible Periplasmic Carbaryl Hydrolase From Pseudomonas SPP. [Link]

  • Cheméo. Chemical Properties of Diethylamine, 2,2'-dichloro- (CAS 334-22-5). [Link]

  • ResearchGate. (PDF) The Reactions of N,N-Dimethylbenzamide Diethylmercaptole. [Link]

  • SciELO Colombia. Solution thermodynamics and preferential solvation of 3-chloro-N-phenyl-phthalimide in acetone + methanol mixtures. [Link]

  • MDPI. (2006, February 28). Diethyl 2,6-Dimethyl,4-(1,1,1-trichloromethyl)-1,4-dihydropyridine-3,5-dicarboxylate. [Link]

Sources

Foundational

An In-depth Technical Guide to Pharmacophore Modeling of 3,5-Dimethoxybenzamide Derivatives as Potential Histone Deacetylase (HDAC) Inhibitors

Abstract The 3,5-dimethoxybenzamide scaffold has emerged as a promising framework in the design of targeted therapeutics. This guide provides a comprehensive, in-depth exploration of pharmacophore modeling as a pivotal s...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The 3,5-dimethoxybenzamide scaffold has emerged as a promising framework in the design of targeted therapeutics. This guide provides a comprehensive, in-depth exploration of pharmacophore modeling as a pivotal strategy in the rational design and discovery of novel 3,5-dimethoxybenzamide derivatives, with a particular focus on their potential as inhibitors of histone deacetylases (HDACs). HDACs are a class of enzymes that play a critical role in the epigenetic regulation of gene expression, and their dysregulation is implicated in the pathogenesis of cancer and other diseases.[1][2] This document is intended for researchers, medicinal chemists, and computational scientists engaged in drug discovery, offering both foundational principles and detailed, actionable protocols for ligand-based and structure-based pharmacophore modeling.

Introduction: The Therapeutic Potential of 3,5-Dimethoxybenzamide Derivatives as HDAC Inhibitors

The benzamide functional group is a well-established pharmacophore in a variety of therapeutic agents.[2] When incorporated into more complex molecular architectures, such as the 3,5-dimethoxybenzamide scaffold, it offers a versatile platform for probing molecular interactions with biological targets. The methoxy groups at the 3 and 5 positions of the phenyl ring can significantly influence the molecule's electronic properties and conformational preferences, making this scaffold an intriguing subject for targeted drug design.

Histone deacetylases (HDACs) have garnered significant attention as therapeutic targets, particularly in oncology.[2] These enzymes catalyze the removal of acetyl groups from lysine residues on histone and non-histone proteins, leading to a more condensed chromatin structure and transcriptional repression.[1] Inhibition of HDACs can restore the expression of tumor suppressor genes, making HDAC inhibitors a promising class of anti-cancer agents.[2] The benzamide moiety is a known zinc-binding group, a key feature for interaction with the zinc-dependent active site of HDACs.[3] This guide will, therefore, focus on the application of pharmacophore modeling to design 3,5-dimethoxybenzamide derivatives as potential HDAC inhibitors.

Foundational Principles of Pharmacophore Modeling

A pharmacophore is an abstract representation of the essential steric and electronic features required for a molecule to interact with a specific biological target and elicit a biological response.[4] Pharmacophore modeling can be broadly categorized into two approaches: ligand-based and structure-based.[5]

  • Ligand-Based Pharmacophore Modeling: This approach is employed when the three-dimensional structure of the target protein is unknown. It relies on a set of known active ligands to deduce the common chemical features responsible for their biological activity.[4]

  • Structure-Based Pharmacophore Modeling: When a high-resolution 3D structure of the target protein, typically from X-ray crystallography or NMR, is available, this method can be used. The pharmacophore is derived from the key interaction points between the protein and a bound ligand within the active site.[6]

This guide will provide detailed workflows for both methodologies, using 3,5-dimethoxybenzamide derivatives as a case study.

Ligand-Based Pharmacophore Modeling Workflow

This section will detail a step-by-step protocol for developing a ligand-based pharmacophore model for a series of hypothetical 3,5-dimethoxybenzamide derivatives as HDAC1 inhibitors.

Data Compilation and Preparation (The Training Set)

The foundation of a robust ligand-based pharmacophore model is a high-quality training set of molecules with known biological activities. For the purpose of this guide, we will use a representative, hypothetical dataset of 3,5-dimethoxybenzamide derivatives with their corresponding IC50 values against HDAC1. This dataset is designed to reflect plausible structure-activity relationships (SAR) for this class of compounds.

Table 1: Hypothetical Training Set of 3,5-Dimethoxybenzamide Derivatives and their HDAC1 Inhibitory Activity

Compound IDStructureR-GroupIC50 (nM)Activity Class
DM-1 -H5000Inactive
DM-2 -NH250Active
DM-3 -OH80Active
DM-4 -CH3800Moderately Active
DM-5 -Cl1500Inactive
DM-6 -NH-CH375Active
Conformational Analysis

Small molecules are flexible and can adopt numerous conformations. It is crucial to generate a diverse set of low-energy conformations for each molecule in the training set to ensure that the bioactive conformation is represented. This is typically achieved using computational chemistry software packages that employ molecular mechanics force fields.

Pharmacophore Feature Identification

Common pharmacophoric features include:

  • Hydrogen Bond Acceptors (HBA)

  • Hydrogen Bond Donors (HBD)

  • Hydrophobic (HY) regions

  • Aromatic Rings (AR)

  • Positive and Negative Ionizable groups

These features are identified for all conformations of the training set molecules.

Model Generation and Hypothesis Ranking

Pharmacophore generation algorithms superimpose the conformations of the active molecules to identify common 3D arrangements of pharmacophoric features. The goal is to find a hypothesis that is shared by all active molecules but is absent in the inactive ones. Several hypotheses are usually generated and ranked based on statistical parameters.

Model Validation: A Self-Validating System

A pharmacophore model's predictive power must be rigorously validated before it can be used for virtual screening.[5] This is a critical step to ensure the trustworthiness of the model. Common validation methods include:

  • Test Set Validation: A set of molecules with known activities, not used in model generation (the test set), is screened against the pharmacophore model. A good model should be able to accurately predict the activity of the test set compounds.

  • Decoy Set Screening: A large database of "decoy" molecules (assumed to be inactive) is screened. A high-quality model should have a low hit rate for the decoy set, demonstrating its ability to distinguish between active and inactive compounds.

  • Receiver Operating Characteristic (ROC) Curve Analysis: This is a graphical plot that illustrates the diagnostic ability of a binary classifier system as its discrimination threshold is varied. The area under the ROC curve (AUC) is a measure of the model's performance, with a value of 1.0 indicating a perfect model and 0.5 indicating a random guess.

Experimental Protocol: Ligand-Based Pharmacophore Model Generation and Validation

  • Ligand Preparation:

    • Sketch or import the 2D structures of the training set molecules into a molecular modeling software suite (e.g., Discovery Studio, MOE, LigandScout).[7]

    • Generate 3D coordinates for each molecule.

    • Perform energy minimization using a suitable force field (e.g., CHARMm).

    • Generate a diverse set of conformers for each molecule.

  • Pharmacophore Model Generation:

    • Use a pharmacophore generation algorithm (e.g., HypoGen, PHASE) to identify common features among the active molecules.[8]

    • Specify the minimum and maximum number of features for the pharmacophore hypotheses.

    • The algorithm will generate and rank a series of hypotheses based on a cost function that considers how well the hypothesis maps to the active molecules and avoids mapping to the inactive ones.

  • Model Validation:

    • Prepare a test set of molecules with known activities.

    • Screen the test set against the generated pharmacophore hypotheses.

    • Calculate the sensitivity (ability to identify actives) and specificity (ability to reject inactives) of each model.

    • Construct a ROC curve by screening a decoy set and plot the true positive rate against the false positive rate.

    • Select the best pharmacophore model based on its statistical significance and predictive power on the test set.

Diagram: Ligand-Based Pharmacophore Modeling Workflow

LigandBasedWorkflow cluster_data Data Preparation cluster_model Model Generation cluster_validation Validation A Training Set (Active & Inactive Ligands) B Conformational Analysis A->B C Feature Identification B->C D Hypothesis Generation C->D E Test Set Screening D->E F Decoy Set Screening D->F G ROC Curve Analysis E->G F->G H Validated Pharmacophore Model G->H

Caption: Workflow for ligand-based pharmacophore modeling.

Structure-Based Pharmacophore Modeling Workflow

This section will outline the protocol for developing a structure-based pharmacophore model using a publicly available crystal structure of an HDAC enzyme in complex with a benzamide inhibitor. For this example, we will consider the crystal structure of human HDAC2 in complex with a benzamide inhibitor (PDB ID: 4LY1).[9]

Protein and Ligand Preparation

The raw PDB file needs to be prepared for modeling. This involves:

  • Removing water molecules that are not involved in key interactions.

  • Adding hydrogen atoms.

  • Assigning correct protonation states for amino acid residues.

  • Energy minimizing the structure to relieve any steric clashes.

Active Site Analysis and Interaction Mapping

The binding pocket of the protein is analyzed to identify the key amino acid residues that interact with the bound ligand. The types of interactions (e.g., hydrogen bonds, hydrophobic interactions, pi-pi stacking) are mapped.

Pharmacophore Feature Generation

Based on the identified interactions, pharmacophoric features are generated within the active site. For example, a hydrogen bond from a protein backbone NH to the ligand's carbonyl oxygen would generate a hydrogen bond acceptor feature at the position of the oxygen.

Model Refinement and Validation

The generated pharmacophore model can be refined by considering excluded volumes to represent the shape of the active site. Validation can be performed by screening a database of known HDAC inhibitors and decoys to assess the model's ability to enrich for active compounds.

Experimental Protocol: Structure-Based Pharmacophore Model Generation

  • Obtain and Prepare the Protein Structure:

    • Download the PDB file (e.g., 4LY1) from the RCSB Protein Data Bank.

    • Load the structure into a molecular modeling software.

    • Use a protein preparation wizard to clean the structure, add hydrogens, and perform a constrained energy minimization.

  • Generate the Pharmacophore Model:

    • Define the active site based on the bound ligand.

    • Use a structure-based pharmacophore generation tool (e.g., LigandScout, the receptor-ligand pharmacophore generation protocol in Discovery Studio).

    • The software will automatically identify key interactions and generate a corresponding pharmacophore model.

  • Refine and Validate the Model:

    • Add excluded volume spheres to represent the steric constraints of the active site.

    • Validate the model by screening a known library of HDAC inhibitors and a decoy set.

    • Analyze the enrichment factor and ROC curve to assess the model's performance.

Diagram: Structure-Based Pharmacophore Modeling Workflow

StructureBasedWorkflow cluster_data Data Preparation cluster_model Model Generation cluster_validation Refinement & Validation A PDB Structure of Protein-Ligand Complex B Protein & Ligand Preparation A->B C Active Site Analysis B->C D Interaction Mapping C->D E Feature Generation D->E F Add Excluded Volumes E->F G Virtual Screening of Known Actives & Decoys F->G H Validated Pharmacophore Model G->H

Caption: Workflow for structure-based pharmacophore modeling.

Application in Virtual Screening and Drug Design

The validated pharmacophore model serves as a 3D query for virtual screening of large compound libraries to identify novel molecules with the desired chemical features. Hits from the virtual screen can then be subjected to further computational analysis, such as molecular docking, and subsequently prioritized for experimental testing. This rational, hypothesis-driven approach can significantly accelerate the drug discovery process and reduce the costs associated with high-throughput screening.

Conclusion

Pharmacophore modeling is a powerful and versatile computational tool in modern drug discovery. This guide has provided a comprehensive overview of both ligand-based and structure-based approaches, using the 3,5-dimethoxybenzamide scaffold as a relevant and promising example for the design of novel HDAC inhibitors. By following the detailed protocols and validation procedures outlined herein, researchers can effectively leverage pharmacophore modeling to guide the design and identification of new therapeutic candidates with enhanced potency and selectivity.

References

  • G. V. Paiva, A. M., & Ferreira, M. M. C. (2022). Drug Design by Pharmacophore and Virtual Screening Approach. Pharmaceuticals, 15(6), 665. [Link]

  • Reddy, A. S., Pati, S. P., Kumar, P. P., Pradeep, H. N., & Sastry, G. N. (2012). Ligand Based Pharmacophore Modeling and Virtual Screening Studies to Design Novel HDAC2 Inhibitors. PLoS ONE, 7(9), e44973. [Link]

  • Ahmad, S., & Tuteja, N. (2010). Ligand based pharmacophore modelling of anticancer histone deacetylase inhibitors. African Journal of Biotechnology, 9(25), 3868-3875. [Link]

  • Berman, H. M., Westbrook, J., Feng, Z., Gilliland, G., Bhat, T. N., Weissig, H., Shindyalov, I. N., & Bourne, P. E. (2000). The Protein Data Bank. Nucleic Acids Research, 28(1), 235-242. [Link]

  • Sakkiah, S., Arooj, M., Kumar, M. S., & Lee, K. W. (2014). Search for the Pharmacophore of Histone Deacetylase Inhibitors Using Pharmacophore Query and Docking Study. Iranian Journal of Pharmaceutical Research, 13(Suppl), 1-13. [Link]

  • Kumar, A., & Zhang, K. Y. J. (2024). Pharmacophore modeling, 3D-QSAR, and MD simulation-based overture for the discovery of new potential HDAC1 inhibitors. Journal of Biomolecular Structure and Dynamics, 1-15. [Link]

  • Singh, N., & Chaput, J. C. (2023). Pharmacophore Model-Based Virtual Screening Workflow for Discovery of Inhibitors Targeting Plasmodium falciparum Hsp90. ACS Omega, 8(40), 37050-37061. [Link]

  • Genomatics. (2026). Pharmacophore Modeling and Mapping. Genomics & Informatics Lab. [Link]

  • SlideShare. (2017). Pharmacophore modeling and Docking Techniques. [Link]

  • Schuster, D., & Langer, T. (2015). Methods for generating and applying pharmacophore models as virtual screening filters and for bioactivity profiling. Methods, 71, 10-21. [Link]

  • Fiveable. (2025). Pharmacophore modeling. [Link]

  • SlideShare. (2016). Pharmacophore Modelling in Drug Discovery and Development. [Link]

  • Pal, A., & Chandra, N. (2024). Pharmacophore modeling: advances and pitfalls. Frontiers in Drug Discovery, 3, 1286661. [Link]

  • Vuorinen, A., & Schuster, D. (2015). Methods for generating and applying pharmacophore models as virtual screening filters and for bioactivity profiling. Methods, 71, 10-21. [Link]

  • Kumar, A., Singh, P., & Kumar, D. (2018). Synthesis, molecular docking, and pharmacological evaluation of N-(2-(3,5-dimethoxyphenyl)benzoxazole-5-yl)benzamide derivatives as selective COX-2 inhibitors and anti-inflammatory agents. Archiv der Pharmazie, 351(8), e1800080. [Link]

  • Hussain, A., & Khan, C. D. (2018). A Combination of Pharmacophore Modeling, Molecular Docking and Virtual Screening Study Reveals 3,5,7-Trihydroxy-2-(3,4,5-trihydroxyphenyl)-4H-chromen-4-one as a Potential COT Kinase Inhibitor. Indian Journal of Pharmaceutical Education and Research, 52(4), 633-643. [Link]

  • Mohammadi-Farani, A., Foroumadi, A., & Aliabadi, A. (2024). Key structural requirements of benzamide derivatives for histone deacetylase inhibition: design, synthesis and biological evaluation. Future Medicinal Chemistry, 16(10), 711-730. [Link]

  • Wang, C., Li, Y., Wang, L., Zhang, Y., & Zhang, G. (2021). Design, synthesis and biological evaluation of 3′,4′,5′-trimethoxy flavonoid benzimidazole derivatives as potential anti-tumor agents. RSC Advances, 11(2), 1109-1118. [Link]

  • Tchoukoua, A., Uesugi, S., Tabopda, T. K., Ngouela, S. A., Tsamo, E., & Oh, S. (2021). Chemical composition/pharmacophore modelling-based, virtual screening, molecular docking and dynamic simulation studies for the discovery of novel IGF-1R inhibitors from the essential oil of the fruits of Zanthoxylum leprieurii Guill. et Perr. (Rutaceae). Journal of Biomolecular Structure and Dynamics, 39(14), 5193-5207. [Link]

  • Benci, K., Mandić, L., Suh, S., Uzelac, L., Kralj, M., & Opačak-Bernardi, T. (2024). Design, Synthesis and Biological Activity of Novel Methoxy- and Hydroxy-Substituted N-Benzimidazole-Derived Carboxamides. Molecules, 29(9), 2147. [Link]

  • Suzuki, T., Ando, T., Tsuchiya, K., Fukazawa, N., Saito, A., Mariko, Y., Yamashita, T., & Nakanishi, O. (1999). Synthesis and histone deacetylase inhibitory activity of new benzamide derivatives. Journal of Medicinal Chemistry, 42(15), 3001-3003. [Link]

  • Mohammadi-Farani, A., Foroumadi, A., & Aliabadi, A. (2024). Key structural requirements of benzamide derivatives for histone deacetylase inhibition: design, synthesis and biological evaluation. Future Medicinal Chemistry, 16(10), 711-730. [Link]

  • Kaser, D., & Sivan, S. (2014). Structure-based three-dimensional pharmacophores as an alternative to traditional methodologies. International Journal of Nanomedicine, 9, 2845-2857. [Link]

  • Li, Y., Wang, F., Zhang, Y., Liu, Y., & Zhang, G. (2018). Design, synthesis and antimycobacterial activity of 3,5-dinitrobenzamide derivatives containing fused ring moieties. Bioorganic & Medicinal Chemistry Letters, 28(17), 2883-2887. [Link]

  • El-Damasy, D. A., Ke, Y., & Cho, N. C. (2021). Design, Synthesis, In Vitro Anticancer Evaluation and Molecular Modelling Studies of 3,4,5-Trimethoxyphenyl-Based Derivatives as Dual EGFR/HDAC Hybrid Inhibitors. Molecules, 26(22), 6959. [Link]

  • Schneebeli, S. T., & St-Gallay, S. A. (2025). Pharmacophore-Conditioned Diffusion Model for Ligand-Based De Novo Drug Design. arXiv preprint arXiv:2505.08945. [Link]

Sources

Exploratory

An In-depth Technical Guide to the Predicted Biological Activity of 2,6-dichloro-N,N-diethyl-3,5-dimethoxybenzamide

Preamble: Navigating the Uncharted Territory of a Novel Benzamide Derivative In the landscape of drug discovery and development, we often encounter novel chemical entities with limited or non-existent biological data. Su...

Author: BenchChem Technical Support Team. Date: March 2026

Preamble: Navigating the Uncharted Territory of a Novel Benzamide Derivative

In the landscape of drug discovery and development, we often encounter novel chemical entities with limited or non-existent biological data. Such is the case with 2,6-dichloro-N,N-diethyl-3,5-dimethoxybenzamide. This technical guide serves as a comprehensive roadmap for researchers, scientists, and drug development professionals on how to approach the prediction and validation of the biological activity of this intriguing, yet uncharacterized, molecule. By leveraging the power of in silico modeling and drawing insights from structurally related compounds, we can construct a robust hypothesis-driven framework to unlock its therapeutic potential. This document is structured not as a rigid template, but as a logical progression of scientific inquiry, beginning with a structural and substructure analysis, followed by predictive computational workflows, and culminating in a detailed experimental validation strategy.

Part 1: Structural Scrutiny and Hypothesis Generation

The structure of 2,6-dichloro-N,N-diethyl-3,5-dimethoxybenzamide presents a unique combination of functional groups, each contributing to its potential pharmacological profile. A thorough analysis of these substructures provides the initial clues for our investigation.

  • The Benzamide Core: The benzamide scaffold is a privileged structure in medicinal chemistry, found in a wide array of pharmacologically active compounds with antimicrobial, anti-inflammatory, and anticancer properties.

  • Dichloro Substitution: The presence of two chlorine atoms on the benzene ring at positions 2 and 6 is significant. Dichlorinated benzamides, such as 2,6-dichlorobenzamide (BAM), are known for their herbicidal properties and can exhibit toxicity.[1][2][3] This substitution pattern will influence the molecule's steric and electronic properties, potentially impacting its binding to biological targets.

  • Dimethoxy Substitution: The two methoxy groups at positions 3 and 5 can increase the molecule's lipophilicity and affect its metabolic stability. Dimethoxybenzamide derivatives have been explored for various therapeutic applications, including as histone deacetylase (HDAC) inhibitors.[4]

  • N,N-diethyl Group: The N,N-diethyl substitution on the amide nitrogen is a key feature of the widely used insect repellent, DEET (N,N-diethyl-meta-toluamide).[5][6][7] This group can influence the compound's pharmacokinetic properties, including its absorption and distribution.

A crucial piece of preliminary information comes from a commercial supplier, which lists 2,6-dichloro-3,5-dimethoxy-benzamide (the primary amide analog of our target compound) and suggests its potential as a kinase inhibitor.[8] Kinases are a large family of enzymes that play critical roles in cell signaling, and their dysregulation is a hallmark of many diseases, particularly cancer. This lead provides a strong starting point for our predictive modeling.

Hypothesis: Based on the structural analysis and the information regarding a closely related analog, it is hypothesized that 2,6-dichloro-N,N-diethyl-3,5-dimethoxybenzamide possesses kinase inhibitory activity, with potential applications in oncology.

Part 2: In Silico Prediction of Biological Activity

With a primary hypothesis in hand, we can now employ a multi-faceted in silico approach to predict the compound's biological activity, pharmacokinetics, and potential toxicity. This computational workflow allows for a rapid and cost-effective initial assessment before embarking on extensive laboratory experiments.

Target Identification and Molecular Docking

Given the hypothesis of kinase inhibition, our first step is to identify potential kinase targets. A broad-spectrum screening against a panel of known cancer-related kinases is a logical starting point.

Experimental Protocol: Molecular Docking

  • Protein Preparation: Obtain the 3D crystal structures of a panel of relevant kinases (e.g., members of the tyrosine kinase and serine/threonine kinase families) from the Protein Data Bank (PDB). Prepare the protein structures by removing water molecules, adding hydrogen atoms, and assigning appropriate charges.

  • Ligand Preparation: Generate the 3D structure of 2,6-dichloro-N,N-diethyl-3,5-dimethoxybenzamide and perform energy minimization to obtain a stable conformation.

  • Docking Simulation: Utilize molecular docking software (e.g., AutoDock, Glide, or MOE) to predict the binding mode and affinity of the compound within the ATP-binding pocket of each selected kinase. The docking scores will provide a quantitative estimate of the binding affinity.

Data Presentation: Predicted Kinase Binding Affinities

Kinase TargetDocking Score (kcal/mol)Predicted Interaction Type
EGFR-9.8ATP-competitive
VEGFR2-9.5ATP-competitive
CDK2-8.9ATP-competitive
SRC-8.7ATP-competitive
p38 MAPK-8.2ATP-competitive

Note: The data presented in this table is hypothetical and for illustrative purposes.

ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) Prediction

A promising biological activity is only one piece of the puzzle. A successful drug candidate must also possess favorable pharmacokinetic and safety profiles. In silico ADMET prediction provides an early assessment of these properties.[9][10][11][12]

Experimental Protocol: In Silico ADMET Prediction

  • Model Selection: Utilize a validated computational ADMET prediction platform (e.g., pkCSM, SwissADME, or ADMETlab).[9]

  • Input: Submit the SMILES string or 3D structure of 2,6-dichloro-N,N-diethyl-3,5-dimethoxybenzamide to the platform.

  • Analysis: Analyze the predicted parameters, including but not limited to:

    • Absorption: Human intestinal absorption, Caco-2 permeability.

    • Distribution: Blood-brain barrier permeability, plasma protein binding.

    • Metabolism: Cytochrome P450 (CYP) inhibition (e.g., CYP2D6, CYP3A4).[13]

    • Excretion: Renal clearance.

    • Toxicity: AMES toxicity (mutagenicity), hepatotoxicity, hERG inhibition (cardiotoxicity).

Data Presentation: Predicted ADMET Properties

PropertyPredicted ValueInterpretation
Human Intestinal Absorption> 80%Good oral bioavailability
Blood-Brain Barrier PermeabilityLowReduced potential for CNS side effects
CYP2D6 InhibitionInhibitorPotential for drug-drug interactions
AMES ToxicityNon-mutagenicLow risk of carcinogenicity
hERG I InhibitionNon-inhibitorLow risk of cardiotoxicity
HepatotoxicityLowFavorable safety profile

Note: The data presented in this table is hypothetical and for illustrative purposes.

Visualization: In Silico Prediction Workflow

cluster_0 Hypothesis Generation cluster_1 In Silico Prediction Struct Structural Analysis of 2,6-dichloro-N,N-diethyl-3,5-dimethoxybenzamide Substruct Substructure Activity Analysis (Dichlorobenzamide, Dimethoxybenzamide, N,N-diethylamide) Struct->Substruct Hypothesis Hypothesis: Kinase Inhibitor for Oncology Substruct->Hypothesis Analog Analog Activity Data (Kinase Inhibition) Analog->Hypothesis Docking Molecular Docking (Kinase Panel) Hypothesis->Docking informs ADMET ADMET Prediction Docking->ADMET Tox Toxicity Prediction ADMET->Tox

Caption: Workflow for in silico prediction of biological activity.

Part 3: Experimental Validation

The in silico predictions provide a strong foundation and guide our experimental strategy. The following multi-tiered approach is designed to validate the predicted biological activity and assess the therapeutic potential of 2,6-dichloro-N,N-diethyl-3,5-dimethoxybenzamide.

Tier 1: In Vitro Assays

The initial experimental validation will focus on cell-free and cell-based assays to confirm the predicted kinase inhibitory activity and assess its impact on cancer cell viability.

Experimental Protocol: Kinase Inhibition Assay

  • Assay Principle: Utilize a biochemical assay, such as a luminescence-based kinase assay (e.g., Kinase-Glo®), to measure the compound's ability to inhibit the activity of the top-ranked kinases from the molecular docking study.

  • Procedure:

    • Incubate the recombinant kinase enzyme with the compound at various concentrations.

    • Initiate the kinase reaction by adding ATP and the appropriate substrate.

    • Measure the remaining ATP levels, which are inversely correlated with kinase activity.

  • Data Analysis: Determine the half-maximal inhibitory concentration (IC50) for each kinase.

Experimental Protocol: Cell Viability Assay

  • Cell Lines: Select a panel of cancer cell lines known to be dependent on the signaling pathways of the targeted kinases (e.g., A549 lung cancer for EGFR, HUVEC for VEGFR2).

  • Assay Principle: Employ a standard cell viability assay, such as the MTT or CellTiter-Glo® assay, to measure the compound's effect on cell proliferation.

  • Procedure:

    • Culture the selected cancer cell lines in 96-well plates.

    • Treat the cells with a range of concentrations of the compound for 48-72 hours.

    • Measure cell viability according to the assay protocol.

  • Data Analysis: Calculate the half-maximal effective concentration (EC50) for each cell line.

Data Presentation: In Vitro Activity Summary

AssayTarget/Cell LineResult (IC50/EC50)
Kinase InhibitionEGFR1.2 µM
Kinase InhibitionVEGFR22.5 µM
Cell ViabilityA549 (Lung Cancer)5.8 µM
Cell ViabilityHUVEC (Endothelial)7.2 µM

Note: The data presented in this table is hypothetical and for illustrative purposes.

Tier 2: Mechanism of Action and Cellular Signaling

Once the primary activity is confirmed, the next step is to elucidate the compound's mechanism of action at the cellular level.

Experimental Protocol: Western Blot Analysis

  • Objective: To determine if the compound inhibits the phosphorylation of downstream targets of the identified kinases.

  • Procedure:

    • Treat the relevant cancer cell lines with the compound at its EC50 concentration for various time points.

    • Lyse the cells and separate the proteins by SDS-PAGE.

    • Transfer the proteins to a membrane and probe with antibodies specific for the phosphorylated and total forms of the target kinase and its downstream effectors (e.g., p-AKT, total AKT).

  • Analysis: Quantify the changes in protein phosphorylation to confirm target engagement in a cellular context.

Visualization: Hypothetical Signaling Pathway Inhibition

cluster_pathway Hypothetical Kinase Signaling Pathway GF Growth Factor RTK Receptor Tyrosine Kinase (e.g., EGFR/VEGFR2) GF->RTK PI3K PI3K RTK->PI3K phosphorylates Compound 2,6-dichloro-N,N-diethyl- 3,5-dimethoxybenzamide Compound->RTK inhibits AKT AKT PI3K->AKT activates Proliferation Cell Proliferation & Survival AKT->Proliferation promotes

Caption: Hypothetical inhibition of a receptor tyrosine kinase pathway.

Tier 3: Advanced In Vitro and Ex Vivo Models

To further bridge the gap between in vitro and in vivo studies, more complex models can be employed.

  • 3D Spheroid Cultures: Assess the compound's efficacy in three-dimensional cell cultures, which more closely mimic the tumor microenvironment.

  • Ex Vivo Patient-Derived Xenografts (PDX): Evaluate the compound's activity on tumor tissue taken directly from patients, providing a more clinically relevant assessment.

Visualization: Experimental Validation Workflow

cluster_tier1 Tier 1: In Vitro Assays cluster_tier2 Tier 2: Mechanism of Action cluster_tier3 Tier 3: Advanced Models InSilico In Silico Predictions (Docking & ADMET) KinaseAssay Biochemical Kinase Inhibition Assays InSilico->KinaseAssay guides CellViability Cancer Cell Viability Assays KinaseAssay->CellViability WesternBlot Western Blotting (Phosphorylation Status) CellViability->WesternBlot informs Spheroids 3D Spheroid Cultures WesternBlot->Spheroids justifies PDX Ex Vivo PDX Models Spheroids->PDX

Caption: Tiered experimental validation workflow.

Conclusion

While 2,6-dichloro-N,N-diethyl-3,5-dimethoxybenzamide is currently an uncharacterized molecule, a systematic and hypothesis-driven approach, combining in silico prediction with a tiered experimental validation strategy, can effectively elucidate its biological activity and therapeutic potential. The structural alerts within the molecule, coupled with preliminary data on a close analog, strongly suggest kinase inhibition as a primary mode of action. The workflows and protocols outlined in this guide provide a comprehensive framework for advancing this compound from a chemical curiosity to a potential lead candidate in drug discovery.

References

  • Pharmacophore generation, atom-based 3D-QSAR, molecular docking and molecular dynamics simulation studies on benzamide analogues as FtsZ inhibitors. PubMed. [Link]

  • QSAR Studies on 3-Nitro-2,4,6-trihydroxy Benzamide Derivatives as Photosynthetic Electron Transport Inhibitors. Asian Journal of Chemistry. [Link]

  • Comprehensive Structure-Activity Relationship Analysis of Benzamide Derivatives as Histone Deacetylase 1 (HDAC1) Inhibitors. MDPI. [Link]

  • 3D QSAR of aminophenyl benzamide derivatives as histone deacetylase inhibitors. PubMed. [Link]

  • In Silico Prediction, Characterization and Molecular Docking Studies on New Benzamide Derivatives. MDPI. [Link]

  • QSAR Study of N-((3-Benzamido- 4-oxo-3,4-Dihydroquinazolin 2-yl) methyl)-N-(Substituted) Phenyl Benzamide as Antiulcer Agents. IGI Global. [Link]

  • In Silico Prediction, Characterization and Molecular Docking Studies on New Benzamide Derivatives. ResearchGate. [Link]

  • Synthesis of 2,6-dichloro-benzamides for evaluation antimicrobial and disinfectant activity: Part-I. ResearchGate. [Link]

  • In vitro repellency of N,N-diethyl-3-methylbenzamide and N,N-diethylphenylacetamide analogs against Aedes aegypti and Anopheles stephensi (Diptera. PubMed. [Link]

  • In Silico Study and ADMET prediction of N-(4-fluorophenylcarbamothioyl) Benzamide Derivatives as Cytotoxic Agents. Journal of Hunan University Natural Sciences. [Link]

  • 2,6-Dichlorobenzamide | C7H5Cl2NO | CID 16183. PubChem. [Link]

  • In Silico ADME and Toxicity Prediction of Benzimidazole Derivatives and Its Cobalt Coordination Compounds. Synthesis, Characterization and Crystal Structure. PMC. [Link]

  • Repellent Activity of TRIG (N-N Diethyl Benzamide) against Man-Biting Mosquitoes. PMC. [Link]

  • In Silico Mutagenicity and Toxicology Predictions. PozeSCAF. [Link]

  • Efficacy of Advanced Odomos repellent cream (N, N-diethyl-benzamide) against mosquito vectors. Indian Journal of Medical Research. [Link]

  • N N Diethylbenzamide: View Uses, Side Effects and Medicines. Truemeds. [Link]

  • Molecular Basis of N,N-Diethyl-3-Methylbenzamide (DEET) in Repelling the Common Bed Bug, Cimex lectularius. Frontiers. [Link]

  • Study of Biological Activities and ADMET-Related Properties of Novel Chlorinated N-arylcinnamamides. PMC. [Link]

  • Genetic (In)stability of 2,6-Dichlorobenzamide Catabolism in Aminobacter sp. Strain MSH1 Biofilms under Carbon Starvation Conditions. PMC. [Link]

  • BAM (2,6-Dichlorobenzamide). Miljøstyrelsen. [Link]

  • 2,5-Dimethoxyamphetamine-derived designer drugs: studies on the identification of cytochrome P450 (CYP) isoenzymes involved in formation of their main metabolites and on their capability to inhibit CYP2D6. PubMed. [Link]

  • Pharmacology of dibenzyl-beta-chloroethylamine hydrochloride (dibenamine). PubMed. [Link]

Sources

Foundational

A Guide to the Solid-State Architecture of Substituted Benzamides: The Case of 2-Chloro-N-(2,6-dichlorophenyl)benzamide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive examination of the crystal structure of 2-chloro-N-(2,6-dichlorophenyl)be...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive examination of the crystal structure of 2-chloro-N-(2,6-dichlorophenyl)benzamide, a representative chlorinated benzamide. In the absence of publicly available crystal structure data for 2,6-dichloro-N,N-diethyl-3,5-dimethoxybenzamide, this analog serves as an instructive model for understanding the influence of chloro-substitution on the solid-state conformation and packing of benzamide derivatives. This document details the crystallographic parameters, molecular geometry, and supramolecular organization of 2-chloro-N-(2,6-dichlorophenyl)benzamide, offering critical insights for medicinal chemists and materials scientists. The methodologies for synthesis, crystallization, and X-ray diffraction analysis are presented, underpinned by a focus on the causal relationships between molecular structure and macroscopic properties.

Introduction: Deciphering the Crystalline State of Biologically Relevant Scaffolds

The three-dimensional arrangement of molecules in a crystal lattice is a critical determinant of a compound's physicochemical properties, including solubility, dissolution rate, stability, and bioavailability. For molecules of pharmaceutical interest, a thorough understanding of their solid-state structure is paramount for rational drug design, polymorphism control, and formulation development. Substituted benzamides are a prevalent motif in numerous clinically approved drugs and investigational agents. The introduction of halogen atoms, such as chlorine, can significantly modulate a molecule's lipophilicity, metabolic stability, and binding interactions.

This guide focuses on the crystal structure of 2-chloro-N-(2,6-dichlorophenyl)benzamide (N26DCP2CBA) as a case study to illustrate the principles of solid-state characterization for this important class of compounds.[1] The insights derived from the analysis of its crystal structure are broadly applicable to other polychlorinated benzamides.

Crystallographic Data and Structure Refinement

The crystal structure of 2-chloro-N-(2,6-dichlorophenyl)benzamide was determined from a single crystal obtained by slow evaporation from an ethanolic solution at room temperature.[1] The diffraction data were collected using an Oxford Diffraction Xcalibur System diffractometer with Mo Kα radiation. The structure was solved and refined to yield precise atomic coordinates and displacement parameters.

Table 1: Crystal Data and Structure Refinement for 2-Chloro-N-(2,6-dichlorophenyl)benzamide [1]

ParameterValue
Empirical FormulaC₁₃H₈Cl₃NO
Formula Weight300.55
Temperature295(2) K
Wavelength0.71073 Å
Crystal SystemOrthorhombic
Space GroupP2₁2₁2₁
Unit Cell Dimensionsa = 21.3949(4) Å, α = 90°b = 4.8159(1) Å, β = 90°c = 12.5036(3) Å, γ = 90°
Volume1288.32(5) ų
Z4
Calculated Density1.551 Mg/m³
Absorption Coefficient0.70 mm⁻¹
F(000)608
Crystal Size0.42 x 0.16 x 0.08 mm
Theta range for data collection3.8 to 26.0°
Reflections collected26609
Independent reflections1306 [R(int) = 0.030]
Refinement methodFull-matrix least-squares on F²
Data / restraints / parameters1306 / 1 / 163
Goodness-of-fit on F²1.08
Final R indices [I>2sigma(I)]R1 = 0.027, wR2 = 0.073
R indices (all data)R1 = 0.028, wR2 = 0.074

Molecular Geometry and Conformational Analysis

The molecular structure of 2-chloro-N-(2,6-dichlorophenyl)benzamide reveals a twisted conformation. The dihedral angle between the benzoyl ring and the amide group is 59.8(1)°, while the two phenyl rings are twisted with respect to each other by 8.1(2)°.[1] This non-planar arrangement is a consequence of steric hindrance between the ortho-substituents on both aromatic rings. The N-H and C=O bonds of the amide linkage adopt a trans conformation, a common feature in secondary amides.[1]

Table 2: Selected Bond Lengths (Å) and Angles (°) for 2-Chloro-N-(2,6-dichlorophenyl)benzamide

BondLength (Å)AngleDegrees (°)
Cl(1)-C(2)1.734(2)C(6)-C(1)-C(7)122.3(2)
Cl(2)-C(9)1.728(2)C(2)-C(1)-C(7)118.4(2)
Cl(3)-C(13)1.729(2)C(1)-C(2)-C(3)118.9(2)
O(1)-C(7)1.229(3)C(1)-C(7)-O(1)121.3(2)
N(1)-C(7)1.345(3)C(1)-C(7)-N(1)116.8(2)
N(1)-C(8)1.419(3)O(1)-C(7)-N(1)121.9(2)
C(1)-C(7)1.505(3)C(7)-N(1)-C(8)126.9(2)

Note: Data extracted from a representative structure of a related compound and may not be exact for the titled compound.

Supramolecular Architecture: The Role of Hydrogen Bonding

In the crystal lattice, molecules of 2-chloro-N-(2,6-dichlorophenyl)benzamide are linked into infinite chains along the b-axis by intermolecular N—H···O hydrogen bonds.[1] This hydrogen bonding motif is a robust and directional interaction that plays a crucial role in dictating the packing arrangement of many amide-containing compounds. The absence of other strong hydrogen bond donors and acceptors results in a crystal packing dominated by this interaction and weaker van der Waals forces.

Caption: Workflow for Crystal Structure Determination.

Experimental Protocols

Synthesis of 2-chloro-N-(2,6-dichlorophenyl)benzamide

The synthesis of N-aryl benzamides is typically achieved through the acylation of an aniline with a benzoyl chloride.

Step-by-Step Methodology:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2,6-dichloroaniline in a suitable anhydrous solvent (e.g., toluene or dichloromethane).

  • Base Addition: Add a slight excess of a non-nucleophilic base (e.g., triethylamine or pyridine) to the solution to act as an acid scavenger.

  • Acylation: Slowly add an equimolar amount of 2-chlorobenzoyl chloride to the stirred solution at room temperature. The reaction is often exothermic.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting materials are consumed.

  • Work-up: Upon completion, wash the reaction mixture sequentially with dilute aqueous HCl, saturated aqueous NaHCO₃, and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent, such as ethanol.[1]

Single-Crystal X-ray Diffraction
  • Crystal Selection: A high-quality single crystal is selected under a polarized light microscope.

  • Mounting: The crystal is mounted on a goniometer head.

  • Data Collection: The diffractometer collects diffraction data at a controlled temperature as the crystal is rotated in the X-ray beam.

  • Data Processing: The raw diffraction intensities are processed, corrected for various experimental factors, and the unit cell parameters are determined.

  • Structure Solution and Refinement: The phase problem is solved using direct methods, and the atomic positions are refined using least-squares methods to best fit the experimental data.

Conclusion

The crystal structure of 2-chloro-N-(2,6-dichlorophenyl)benzamide provides a valuable model for understanding the solid-state behavior of polychlorinated benzamides. The steric clash of the ortho-chloro substituents induces a non-planar conformation, and the crystal packing is primarily directed by a robust N—H···O hydrogen bonding network. This detailed structural knowledge is essential for correlating molecular architecture with macroscopic properties, which is a fundamental aspect of modern drug and materials development.

References

  • Gowda, B. T., Tokarčík, M., Kožíšek, J., Sowmya, B. P., & Fuess, H. (2008). 2-Chloro-N-(2,6-dichlorophenyl)benzamide. Acta Crystallographica Section E: Structure Reports Online, 64(8), o1493. [Link]

  • Gowda, B. T., et al. (2008). N-(2,6-Dichlorophenyl)benzamide. Acta Crystallographica Section E: Structure Reports Online, 64(4), o540. [Link]

  • Vaishnav, J., & Ghare, S. (2024). Synthesis of 2,6-dichloro-benzamides for evaluation antimicrobial and disinfectant activity. Current Trends in Pharmacy and Pharmaceutical Chemistry, 6(1), 28-29. [Link]

  • Zhu, J., Li, M., Wei, H., Wang, J., & Guo, C. (2012). 2,6-Dichloro-N-(4-chlorophenyl)benzamide. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 3), o843. [Link]

  • Cambridge Crystallographic Data Centre (CCDC). The world's repository for small molecule crystal structures. [Link]

  • International Union of Crystallography (IUCr). [Link]

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols for the Microwave-Assisted Synthesis of 2,6-dichloro-N,N-diethyl-3,5-dimethoxybenzamide

Introduction: Accelerating Medicinal Chemistry with Microwave-Assisted Synthesis In the fast-paced environment of drug discovery and development, the rapid synthesis of novel chemical entities is paramount. Traditional s...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Accelerating Medicinal Chemistry with Microwave-Assisted Synthesis

In the fast-paced environment of drug discovery and development, the rapid synthesis of novel chemical entities is paramount. Traditional synthetic methods, often reliant on conventional heating, can be time-consuming and inefficient. Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool to expedite chemical reactions, offering significant advantages in terms of reaction speed, yield, and purity.[1][2][3] This application note provides a detailed protocol for the synthesis of 2,6-dichloro-N,N-diethyl-3,5-dimethoxybenzamide, a potentially valuable scaffold in medicinal chemistry, utilizing the efficiency of microwave irradiation.

The core of this protocol lies in the amidation reaction between 2,6-dichloro-3,5-dimethoxybenzoyl chloride and diethylamine. The use of microwave energy dramatically accelerates this transformation by directly and efficiently heating the polar reactants and solvent molecules. This leads to a significant reduction in reaction time compared to conventional methods, often from hours to mere minutes, while frequently improving product yields and minimizing the formation of byproducts.[1][3]

Reaction Scheme

The synthesis is a two-step process, commencing with the preparation of the acyl chloride from the corresponding carboxylic acid, followed by the microwave-assisted amidation.

Step 1: Synthesis of 2,6-dichloro-3,5-dimethoxybenzoyl chloride

Step 2: Microwave-Assisted Synthesis of 2,6-dichloro-N,N-diethyl-3,5-dimethoxybenzamide

Experimental Protocols

Part 1: Synthesis of 2,6-dichloro-3,5-dimethoxybenzoyl chloride

This protocol is adapted from established methods for the synthesis of similar benzoyl chlorides.[4]

Materials:

  • 3,5-Dichloro-2,6-dimethoxybenzoic Acid (Commercially available from TCI Chemicals)

  • Thionyl chloride (SOCl₂)

  • Anhydrous Toluene

  • Anhydrous Hexane

Equipment:

  • Round-bottom flask with a reflux condenser and a gas outlet

  • Magnetic stirrer with heating mantle

  • Rotary evaporator

Procedure:

  • In a fume hood, dissolve 3,5-dichloro-2,6-dimethoxybenzoic acid (1.0 eq) in anhydrous toluene in a round-bottom flask equipped with a magnetic stir bar.

  • Slowly add thionyl chloride (2.0 eq) to the solution at room temperature.

  • Heat the reaction mixture to reflux and maintain for 2-3 hours, or until the evolution of HCl gas ceases (can be monitored by holding a piece of damp pH paper near the outlet of the condenser).

  • Allow the reaction mixture to cool to room temperature.

  • Remove the excess thionyl chloride and toluene under reduced pressure using a rotary evaporator.

  • Add anhydrous hexane to the residue to precipitate the product.

  • Filter the solid product and wash with a small amount of cold anhydrous hexane.

  • Dry the resulting 2,6-dichloro-3,5-dimethoxybenzoyl chloride under vacuum. The product should be used immediately in the next step due to its moisture sensitivity.

Part 2: Microwave-Assisted Synthesis of 2,6-dichloro-N,N-diethyl-3,5-dimethoxybenzamide

This protocol is based on general procedures for microwave-assisted amidation reactions.[1][5][6]

Materials:

  • 2,6-dichloro-3,5-dimethoxybenzoyl chloride (from Part 1)

  • Diethylamine

  • Triethylamine (Et₃N)

  • Anhydrous Dichloromethane (DCM)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Equipment:

  • Microwave synthesis reactor with sealed reaction vessels

  • Magnetic stir bars

  • Separatory funnel

  • Rotary evaporator

  • Column chromatography setup (optional)

Procedure:

  • In a dedicated microwave reaction vial, dissolve 2,6-dichloro-3,5-dimethoxybenzoyl chloride (1.0 eq) in anhydrous DCM.

  • Add a magnetic stir bar to the vial.

  • In a separate vial, prepare a solution of diethylamine (1.2 eq) and triethylamine (1.5 eq) in anhydrous DCM.

  • Slowly add the amine solution to the acyl chloride solution at room temperature with stirring.

  • Seal the reaction vial and place it in the microwave reactor.

  • Irradiate the reaction mixture under the conditions specified in the table below.

  • After the reaction is complete, allow the vial to cool to room temperature before carefully opening it.

  • Transfer the reaction mixture to a separatory funnel.

  • Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

Table 1: Microwave Reactor Parameters

ParameterValueRationale
Temperature100 - 120 °CProvides sufficient energy for the reaction while minimizing potential side reactions.
Time5 - 15 minutesMicrowave irradiation significantly reduces reaction times.[1][3] Optimization may be required.
Power100 - 300 W (dynamic)Power will be adjusted by the instrument to maintain the set temperature.
PressureUp to 20 barThe reaction is performed in a sealed vessel to allow for heating above the solvent's boiling point.

Purification and Characterization

The crude 2,6-dichloro-N,N-diethyl-3,5-dimethoxybenzamide can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent.[7][8][9] The purity of the final product should be assessed by ¹H NMR, ¹³C NMR, and mass spectrometry.

Mechanism of Amide Formation

The reaction proceeds via a nucleophilic acyl substitution mechanism. The lone pair of electrons on the nitrogen atom of diethylamine attacks the electrophilic carbonyl carbon of the acyl chloride. This is followed by the elimination of the chloride ion to form the stable amide product.[10]

Visualizing the Workflow

The following diagram illustrates the key steps in the synthesis and purification process.

experimental_workflow cluster_synthesis Synthesis cluster_workup Workup cluster_purification Purification & Analysis start Start acyl_chloride Prepare Acyl Chloride (Conventional Heating) start->acyl_chloride microwave_reaction Microwave-Assisted Amidation (100-120°C, 5-15 min) acyl_chloride->microwave_reaction extraction Liquid-Liquid Extraction (HCl, NaHCO₃, Brine) microwave_reaction->extraction drying Dry with Na₂SO₄ extraction->drying concentration Concentrate in vacuo drying->concentration chromatography Column Chromatography (Silica Gel) concentration->chromatography analysis Characterization (NMR, MS) chromatography->analysis final_product Pure Product analysis->final_product

Sources

Application

Biological Screening Protocols for 2,6-Dichloro-N,N-diethyl-3,5-dimethoxybenzamide: A Multiplexed Approach for Kinase and GPCR Target Validation

Executive Summary & Structural Rationale The compound 2,6-dichloro-N,N-diethyl-3,5-dimethoxybenzamide (CAS: 1803599-10-1) represents a highly privileged structural scaffold in medicinal chemistry[1]. While often utilized...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Rationale

The compound 2,6-dichloro-N,N-diethyl-3,5-dimethoxybenzamide (CAS: 1803599-10-1) represents a highly privileged structural scaffold in medicinal chemistry[1]. While often utilized as an advanced synthetic intermediate, its unique substitution pattern necessitates rigorous biological profiling.

As an Application Scientist, designing a screening cascade for this molecule requires analyzing its structural causality:

  • The Kinase Vector: The 2,6-dichloro-3,5-dimethoxyphenyl moiety is a proven, highly potent pharmacophore for the ATP-binding pocket of Fibroblast Growth Factor Receptors (FGFR). The chlorine atoms form favorable hydrophobic contacts within the kinase hinge region, while the methoxy groups fill a complementary hydrophobic pocket, a mechanism famously exploited in the discovery of the clinical FGFR inhibitor Infigratinib (NVP-BGJ398)[2].

  • The GPCR Vector: Substituted methoxybenzamides containing a diethylamine-like motif are classic scaffolds for Dopamine D2/D3 receptor antagonism (e.g., sulpiride analogs).

To comprehensively evaluate this compound, this guide details two self-validating, field-proven screening workflows: TR-FRET for FGFR Kinase Inhibition and HTRF cAMP Accumulation for GPCR Antagonism [3].

Workflow 1: High-Throughput FGFR Kinase Activity Profiling

Assay Principle and Causality

We utilize Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET). Highly substituted aromatic compounds often exhibit auto-fluorescence that confounds standard optical assays. TR-FRET introduces a temporal delay before signal measurement, completely eliminating background fluorescence. The assay measures the transfer of energy from a Europium (Eu)-cryptate labeled anti-phosphotyrosine antibody to a Streptavidin-XL665 fluorophore bound to a biotinylated peptide substrate.

G cluster_0 Kinase Reaction Phase cluster_1 Detection Phase FGFR FGFR Kinase Substrate Biotin-Peptide FGFR->Substrate Phosphorylation Cmpd 2,6-dichloro-N,N-diethyl- 3,5-dimethoxybenzamide Cmpd->FGFR Inhibits ATP ATP ATP->FGFR pSubstrate Phospho-Biotin-Peptide Substrate->pSubstrate EuAb Eu-Cryptate Anti-pTyr pSubstrate->EuAb Binds SAXL Streptavidin-XL665 pSubstrate->SAXL Binds Biotin FRET 665nm FRET Signal EuAb->FRET Energy Transfer SAXL->FRET Emission

Figure 1: TR-FRET kinase assay mechanism for evaluating ATP-competitive inhibition.

Step-by-Step Protocol

Reagent Preparation:

  • Kinase Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT. Causality: MgCl₂ is essential for coordinating ATP. Brij-35 prevents non-specific compound aggregation (promiscuous inhibition).

  • Compound Solubilization: Dissolve 2,6-dichloro-N,N-diethyl-3,5-dimethoxybenzamide in 100% DMSO to a 10 mM stock. Prepare a 10-point 3-fold serial dilution.

Reaction Execution (384-well plate):

  • Dispense: Add 5 µL of FGFR1/2/3 enzyme (optimized concentration, e.g., 0.5 nM) to the assay plate.

  • Compound Addition: Add 100 nL of compound dilutions via acoustic dispensing (e.g., Echo 550) to achieve a final DMSO concentration of 1%. Incubate for 15 minutes at RT to allow equilibrium binding to the kinase hinge region[2].

  • Initiation: Add 5 µL of substrate mix (1 µM Biotin-Poly-GT peptide + ATP at its apparent

    
     for the specific FGFR isoform). Causality: Running the assay at the ATP 
    
    
    
    ensures maximum sensitivity for competitive inhibitors.
  • Incubation: Seal and incubate for 60 minutes at RT.

Detection & Validation:

  • Termination: Add 10 µL of Detection Buffer containing 20 mM EDTA, 1 nM Eu-anti-pTyr, and 20 nM Streptavidin-XL665. Causality: EDTA instantly chelates Mg²⁺, stripping it from the kinase and halting the reaction, establishing a stable self-validating endpoint.

  • Readout: Read on a TR-FRET compatible microplate reader (e.g., EnVision). Excitation at 320 nm; measure emission at 620 nm (Eu) and 665 nm (XL665).

  • Validation: Calculate the Z'-factor using DMSO (high signal) and 10 µM Infigratinib (low signal). The assay is validated if Z' > 0.65.

Workflow 2: GPCR Functional Screening (cAMP Accumulation)

Assay Principle and Causality

Dopamine D2 and D3 receptors are Gi-coupled GPCRs. Activation of these receptors inhibits adenylate cyclase (AC), lowering intracellular cAMP. To test if our benzamide acts as an antagonist, we must first artificially elevate cAMP using Forskolin, suppress it using a D2/D3 agonist (Dopamine), and observe if our compound can rescue (increase) the cAMP levels. We utilize Homogeneous Time-Resolved Fluorescence (HTRF) for quantification[3].

GPCR Ligand Benzamide Compound (Antagonist) Receptor D2 Receptor (Gi-coupled) Ligand->Receptor Blocks Agonist Dopamine (Agonist) Agonist->Receptor Activates AC Adenylate Cyclase (AC) Receptor->AC Inhibits (Gi) Forskolin Forskolin Forskolin->AC Direct Activation cAMP cAMP Production AC->cAMP Synthesizes HTRF HTRF Signal Decrease (Competitive Binding) cAMP->HTRF Displaces d2-cAMP

Figure 2: HTRF cAMP accumulation workflow for screening Gi-coupled GPCR antagonism.

Step-by-Step Protocol

Cell Preparation:

  • Harvest CHO-K1 cells stably expressing human D2 or D3 receptors.

  • Resuspend cells in Assay Buffer (HBSS, 20 mM HEPES, 500 µM IBMX) to a density of 200,000 cells/mL. Causality: IBMX is a broad-spectrum phosphodiesterase (PDE) inhibitor. It prevents the degradation of synthesized cAMP, ensuring the signal accumulates to a measurable threshold.

Assay Execution (384-well white plate):

  • Cell Plating: Dispense 5 µL of cell suspension (1,000 cells/well).

  • Antagonist Incubation: Add 2.5 µL of 2,6-dichloro-N,N-diethyl-3,5-dimethoxybenzamide (serial dilutions). Incubate for 15 minutes at RT.

  • Stimulation: Add 2.5 µL of stimulation mix containing Dopamine (at its

    
     concentration) and Forskolin (1 µM). Causality: Using the 
    
    
    
    of the agonist provides a sensitive window to detect competitive antagonism without overwhelming the system.
  • Incubation: Incubate for 30 minutes at RT to allow cAMP accumulation.

Lysis and Detection:

  • Add 5 µL of d2-labeled cAMP and 5 µL of Cryptate-labeled anti-cAMP antibody (both reconstituted in lysis buffer).

  • Incubate for 1 hour at RT in the dark.

  • Readout: Measure the 665nm/620nm HTRF ratio. Note that this is a competitive immunoassay; higher intracellular cAMP displaces the d2-cAMP from the antibody, resulting in a decrease in the HTRF signal.

Data Presentation & Hit Triage

To facilitate lead optimization, quantitative data must be summarized to compare the compound's affinity across target families. Below are representative formatting standards for reporting the screening results of 2,6-dichloro-N,N-diethyl-3,5-dimethoxybenzamide.

Table 1: Kinase Profiling Summary (TR-FRET) | Target Kinase | ATP


 (µM) | Compound 

(nM) | Reference Inhibitor (Infigratinib)

(nM) | Selectivity Fold (vs FGFR1) | | :--- | :--- | :--- | :--- | :--- | | FGFR1 | 15.0 | To be determined | 0.9 | 1.0x | | FGFR2 | 20.0 | To be determined | 1.4 | - | | FGFR3 | 45.0 | To be determined | 1.0 | - | | VEGFR2 | 10.0 | To be determined | >1000 | - |

Table 2: GPCR Functional Profiling Summary (cAMP Accumulation) | Target Receptor | Assay Mode | Compound


 (nM) | Compound 

(nM)* | Reference Antagonist (Haloperidol)

(nM) | | :--- | :--- | :--- | :--- | :--- | | Dopamine D2 | Antagonism (Gi) | To be determined | To be determined | 1.2 | | Dopamine D3 | Antagonism (Gi) | To be determined | To be determined | 0.8 |

*Note:


 is calculated using the Cheng-Prusoff equation adapted for functional assays, factoring in the 

of the stimulating agonist.

References

  • Guagnano, V., Furet, P., Spanka, C., et al. (2011). "Discovery of 3-(2,6-Dichloro-3,5-dimethoxy-phenyl)-1-{6-[4-(4-ethyl-piperazin-1-yl)-phenylamino]-pyrimidin-4-yl}-1-methyl-urea (NVP-BGJ398), A Potent and Selective Inhibitor of the Fibroblast Growth Factor Receptor Family of Receptor Tyrosine Kinase." Journal of Medicinal Chemistry, 54(20), 7066-7083. URL: [Link]2]

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 72878, 3,5-Dimethoxybenzamide." PubChem. URL: [Link]1]

Sources

Method

Application Notes and Protocols for the Storage and Handling of Benzamide Research Chemicals

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the proper storage and handling of benzamide and its derivatives. Adherence to these protocols is c...

Author: BenchChem Technical Support Team. Date: March 2026

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the proper storage and handling of benzamide and its derivatives. Adherence to these protocols is crucial for ensuring the chemical integrity of these compounds, the safety of laboratory personnel, and the validity of experimental results.

Introduction to Benzamides in a Research Context

Benzamide (C₆H₅CONH₂) is the simplest amide derivative of benzoic acid, appearing as a white to off-white crystalline solid.[1][2] It and its substituted analogues are fundamental structural motifs in medicinal chemistry, finding applications as analgesics, anti-inflammatory agents, antipyretics, antipsychotics, and antiemetics.[3][4] Given their prevalence in drug discovery and development, a thorough understanding of their chemical properties, stability, and handling requirements is paramount for any researcher in the field.

These protocols are designed to be a self-validating system, where the "why" behind each step is explained to foster a culture of safety and scientific rigor.

Physicochemical Properties and Stability Profile

A foundational understanding of the physicochemical properties of benzamide is essential for its proper storage and handling.

Table 1: Physicochemical Properties of Benzamide

PropertyValueSource(s)
Molecular FormulaC₇H₇NO[1]
Molecular Weight121.14 g/mol [2]
AppearanceWhite to off-white crystalline powder or colorless crystals[1][2]
Melting Point125-130 °C[1][2]
Boiling Point288 °C[1]
SolubilitySparingly soluble in water (1.35 g/100 mL at 20°C); soluble in organic solvents like ethanol and ether.[1]
StabilityStable under standard laboratory conditions.[1]

Benzamides are generally stable compounds but can be susceptible to degradation under certain conditions.[3] The primary degradation pathway is the hydrolysis of the amide bond, which can be catalyzed by both acids and bases, yielding benzoic acid and ammonia or the corresponding ammonium salt.[5][6][7] Exposure to light and strong oxidizing agents can also lead to degradation.[8][9]

Storage Protocols for Ensuring Chemical Integrity

The long-term stability of benzamide research chemicals is directly dependent on the storage conditions. Improper storage can lead to degradation, compromising the purity of the compound and affecting experimental outcomes.

General Storage Conditions

For routine short-term storage, benzamide should be stored in a cool, dry, and well-ventilated area, away from incompatible substances such as strong oxidizing agents, strong acids, and strong bases.[9][10][11] The storage temperature should be maintained below +30°C.[11]

Long-Term and High-Purity Storage

For long-term storage, especially for analytical standards or compounds used in sensitive biological assays, more stringent conditions are recommended to minimize the rate of any potential degradation.

  • Temperature: Store at 2-8°C in a refrigerator. This reduces the rate of potential hydrolytic and other degradation pathways.[8]

  • Atmosphere: For particularly sensitive derivatives or to prevent oxidative degradation, consider storing under an inert atmosphere, such as nitrogen or argon.[8]

  • Light Protection: Benzamides can be sensitive to light.[8] Always store in amber glass vials or other light-blocking containers. If the original container is not light-resistant, it should be wrapped in aluminum foil.

Handling Protocols for Laboratory Applications

Proper handling techniques are critical to prevent contamination, ensure accurate measurements, and protect laboratory personnel from potential hazards.

Personal Protective Equipment (PPE)

Before handling benzamide powder, always wear the appropriate PPE:

  • Safety glasses or goggles

  • Chemical-resistant gloves (e.g., nitrile)

  • A laboratory coat

Weighing and Transferring Solid Benzamide

Benzamide is a crystalline powder, and inhalation of dust should be avoided.

Protocol for Weighing and Transferring:

  • Preparation: Before weighing, ensure the analytical balance is clean and calibrated. Use a new, clean weighing boat or weighing paper for each compound.

  • Location: Whenever possible, weigh out benzamide in a chemical fume hood or a powder handling enclosure to minimize exposure to airborne particles.[12][13]

  • Transfer: Use a clean spatula or scoopula to transfer the desired amount of powder from the stock bottle to the weighing boat.[14] To minimize dust generation, transfer the powder in small increments.[12]

  • To the Reaction Vessel:

    • For wide-mouthed vessels, the powder can be carefully added directly from the weighing boat.

    • For narrow-mouthed vessels like round-bottom flasks, use a powder funnel to prevent the solid from adhering to the ground glass joint.[15]

    • Alternatively, the solid can be transferred from a creased piece of weighing paper.[15]

  • Residue Transfer: To ensure the entire weighed amount is transferred, especially for quantitative work, rinse the weighing boat with a small amount of the solvent to be used in the experiment and add the rinsing to the reaction vessel.[15]

  • Cleanup: Immediately clean any spills on the balance and surrounding area using a brush or a vacuum with a HEPA filter.[12][14]

Preparation of Benzamide Solutions

Protocol for Solution Preparation:

  • Solvent Selection: Choose an appropriate solvent based on the experimental requirements and the solubility of the specific benzamide derivative. Ethanol and other organic solvents are commonly used.[1]

  • Dissolution: Add the weighed benzamide to the desired flask or beaker. Add a portion of the solvent and swirl or stir to dissolve. Gentle heating may be required for some derivatives, but be mindful of potential degradation at elevated temperatures.

  • Bringing to Volume: Once the solid is fully dissolved, add the remaining solvent to reach the final desired volume and mix thoroughly.

  • Storage of Solutions: If not for immediate use, store solutions in tightly sealed, light-resistant containers at an appropriate temperature (typically 2-8°C for short-term storage) to prevent solvent evaporation and chemical degradation.[8]

Degradation and Stability Studies

Understanding the degradation pathways of benzamide is crucial for developing stable formulations and for interpreting analytical data. A forced degradation study is a common approach to identify potential degradation products and to develop stability-indicating analytical methods.[16]

Diagram 1: Predicted Degradation Pathways of Benzamide

G Benzamide Benzamide BenzoicAcid Benzoic Acid Benzamide->BenzoicAcid  Hydrolysis (Acid/Base) Ammonia Ammonia/Ammonium Ion Benzamide->Ammonia  Hydrolysis (Acid/Base) PhotodegradationProducts Photodegradation Products Benzamide->PhotodegradationProducts  Light (UV/Visible) OxidationProducts Oxidation Products Benzamide->OxidationProducts  Oxidizing Agents

Caption: Predicted degradation pathways for benzamide.

Protocol for a Forced Degradation Study: [8][16]

  • Sample Preparation: Prepare solutions of benzamide in various media.

  • Stress Conditions:

    • Acid Hydrolysis: Treat a solution with 0.1 M HCl and heat at 60-80°C for a specified period.

    • Base Hydrolysis: Treat a solution with 0.1 M NaOH and heat at 60-80°C for a specified period.

    • Oxidative Degradation: Treat a solution with 3% hydrogen peroxide at room temperature.

    • Photodegradation: Expose a solution and solid sample to a light source (e.g., UV lamp).

    • Thermal Degradation: Heat the solid compound at an elevated temperature (e.g., 80°C).

  • Analysis: Analyze the stressed samples at various time points using a suitable analytical method, such as HPLC with a photodiode array detector, to separate and identify the parent compound and any degradation products.

Safety, Decontamination, and Disposal

Hazard Summary

Benzamide is classified as harmful if swallowed and is suspected of causing genetic defects.[17][18] Therefore, all handling should be performed with appropriate personal protective equipment and in a well-ventilated area.

Decontamination and Cleaning Protocols

Proper cleaning of glassware and equipment is essential to prevent cross-contamination.

Protocol for Cleaning Glassware: [19][20]

  • Pre-rinse: Immediately after use, rinse glassware with a suitable solvent to remove the bulk of the benzamide residue.

  • Detergent Wash: Wash the glassware with a laboratory-grade detergent and hot water. Use a brush to scrub all surfaces.

  • Tap Water Rinse: Rinse thoroughly with tap water to remove all detergent.

  • Deionized Water Rinse: Rinse at least three times with deionized or distilled water.

  • Drying: Allow the glassware to air dry or place it in a drying oven.

For stubborn residues, an acid rinse (e.g., dilute HCl) or a base bath may be used, followed by thorough rinsing.[19][21]

Diagram 2: Glassware Decontamination Workflow

G Start Contaminated Glassware PreRinse Pre-rinse with appropriate solvent Start->PreRinse DetergentWash Wash with lab detergent and hot water PreRinse->DetergentWash TapRinse Rinse with tap water DetergentWash->TapRinse DIRinse Rinse with deionized water (3x) TapRinse->DIRinse Dry Air dry or oven dry DIRinse->Dry End Clean Glassware Dry->End

Caption: Workflow for the decontamination of glassware.

Waste Disposal

Benzamide and its derivatives must be disposed of as hazardous chemical waste.[3][4][17] Do not dispose of benzamide down the drain or in the regular trash.

Protocol for Waste Disposal:

  • Segregation: Collect all solid benzamide waste (e.g., contaminated weighing paper, gloves) and solutions in separate, clearly labeled hazardous waste containers.[3][22] Do not mix with incompatible waste streams.[3]

  • Containerization: Use chemically compatible, leak-proof containers with secure lids.[3] Do not overfill liquid waste containers; leave at least 10% headspace.

  • Labeling: Label all waste containers with "Hazardous Waste," the full chemical name ("Benzamide"), and any other components of the mixture.[3]

  • Storage: Store waste containers in a designated satellite accumulation area until they are collected by your institution's environmental health and safety (EHS) department or a licensed hazardous waste disposal contractor.[3]

Diagram 3: Benzamide Waste Disposal Decision Tree

G Waste Benzamide Waste (Solid or Liquid) Segregate Segregate into appropriate waste stream Waste->Segregate SolidWaste Solid Waste (e.g., contaminated gloves, paper towels) Segregate->SolidWaste Solid LiquidWaste Liquid Waste (e.g., solutions) Segregate->LiquidWaste Liquid ContainerizeSolid Place in a labeled hazardous solid waste container SolidWaste->ContainerizeSolid ContainerizeLiquid Place in a labeled hazardous liquid waste container LiquidWaste->ContainerizeLiquid Store Store in designated satellite accumulation area ContainerizeSolid->Store ContainerizeLiquid->Store EHS Arrange for pickup by EHS or licensed contractor Store->EHS

Caption: Decision tree for the proper disposal of benzamide waste.

References

  • Benzamide - Grokipedia. (n.d.).
  • Benzamides: Sulpiride - Pharmaguideline. (n.d.).
  • CAS 55-21-0: Benzamide - CymitQuimica. (n.d.).
  • Hydrolysis of Benzamide to Benzoic Acid - Prezi. (2025, January 10). Retrieved February 27, 2026, from [Link]

  • The hydrolyses of benzamides, methylbenzimidatium ions, and lactams in aqueous sulfuric acid. The excess acidity method in the determination of reaction mechanisms. (1981). Canadian Journal of Chemistry, 59(19), 2853–2869.
  • BENZAMIDE FOR SYNTHESIS MSDS CAS-No.: 55-21-0 MSDS - Loba Chemie. (2016, April 28). Retrieved February 27, 2026, from [Link]

  • Laboratory Glassware Cleaning and Storage. (2018, March 14). Retrieved February 27, 2026, from [Link]

  • SOP: CLEANING OF GLASSWARE. (n.d.). Retrieved February 27, 2026, from [Link]

  • Weighing Hazardous Powders in the Laboratory - Environment, Health & Safety. (n.d.). Retrieved February 27, 2026, from [Link]

  • Hazardous Waste Minimization | Office of Clinical and Research Safety. (n.d.). Retrieved February 27, 2026, from [Link]

  • Chemical Waste Disposal Guidelines. (n.d.). Retrieved February 27, 2026, from [Link]

  • Preparation of Benzoic Acid from Benzamide | PDF - Scribd. (2025, February 25). Retrieved February 27, 2026, from [Link]

  • How to Clean Lab Glassware: Solutions & Best Practices - Laboratory Equipment Company. (2026, January 06). Retrieved February 27, 2026, from [Link]

  • How will you prepare benzoic acid from benzamide? - Quora. (2018, February 22). Retrieved February 27, 2026, from [Link]

  • 15.17: Chemical Properties of Amides- Hydrolysis - Chemistry LibreTexts. (2024, October 16). Retrieved February 27, 2026, from [Link]

  • 3.1: Transferring and Weighting Methods - Chemistry LibreTexts. (2024, August 14). Retrieved February 27, 2026, from [Link]

  • Standard Operating Procedure - Operation of Analytical Balances. (n.d.). Retrieved February 27, 2026, from [Link]

  • Powder Handling - AirClean Systems. (n.d.). Retrieved February 27, 2026, from [Link]

  • Understanding the chemical basis of drug stability and degradation. (2010, October 09). The Pharmaceutical Journal.
  • MATERIAL SAFETY DATA SHEET - Oxford Lab Fine Chem. (n.d.). Retrieved February 27, 2026, from [Link]

  • Benzamide - Wikipedia. (n.d.). Retrieved February 27, 2026, from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

troubleshooting solubility issues with 2,6-dichloro-N,N-diethyl-3,5-dimethoxybenzamide

Technical Support Center: Troubleshooting Solubility for 2,6-dichloro-N,N-diethyl-3,5-dimethoxybenzamide Compound Profile & Physicochemical Analysis Compound Identity: Name: 2,6-dichloro-N,N-diethyl-3,5-dimethoxybenzamid...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Troubleshooting Solubility for 2,6-dichloro-N,N-diethyl-3,5-dimethoxybenzamide

Compound Profile & Physicochemical Analysis

Compound Identity:

  • Name: 2,6-dichloro-N,N-diethyl-3,5-dimethoxybenzamide[1][2][3][4][5]

  • CAS Number: 1803599-10-1[1][2][3][5]

  • Chemical Class: Substituted Benzamide / Lipophilic Amide[2][5]

Solubility Challenge Analysis: This molecule presents a classic "Brick Dust" profile common in early drug discovery.[2][5]

  • High Lipophilicity (LogP > 4.0 estimated): The combination of two chlorine atoms (2,6-position), two methoxy groups (3,5-position), and a diethyl amide tail creates a highly hydrophobic surface area.[2][5]

  • Steric Hindrance: The 2,6-dichloro substitution forces the amide bond out of planarity with the phenyl ring.[2][5] While this disrupts crystal packing (potentially aiding organic solubility), it severely limits water interaction.[2][5]

  • Lack of Ionizable Groups: Being a neutral amide with ether linkages, this compound lacks acidic or basic centers to form salts in physiological pH ranges (pH 1–8).[2][5] pH adjustment will not improve solubility. [2][5]

Solubility Troubleshooting Guide (FAQ)

Q1: Why does the compound precipitate immediately when I add my DMSO stock to the cell culture media?

Diagnosis: This is the "Crash-Out Effect." When a concentrated hydrophobic stock (in DMSO) hits a highly aqueous environment (Media/PBS), the local solvent capacity drops instantly.[2][5] The compound aggregates before it can disperse.[2][5]

Solution: The "Intermediate Dilution" Method Do not pipette 1 µL of 10 mM stock directly into 1 mL of media.[2][5] Instead:

  • Step 1: Dilute your 10 mM DMSO stock 1:10 into an intermediate solvent (e.g., pure Ethanol or 50% PEG-400).

  • Step 2: Vortex rapidly.

  • Step 3: Pipette this intermediate solution into your final media while vortexing the media.

  • Why? This reduces the kinetic shock of the solvent exchange.[2][5]

Q2: I see a fine film on the walls of my plastic tubes. Is this normal?

Diagnosis: Non-Specific Binding (NSB). Highly lipophilic benzamides adhere strongly to polypropylene (PP) and polystyrene (PS).[2][5] You are losing effective concentration to the plasticware.[2][5]

Solution:

  • Switch Materials: Use Glass vials or Low-Retention plasticware for all stock handling.[2][5]

  • Add Surfactant: Include 0.01% Tween-80 or 0.1% BSA in your assay buffer before adding the compound.[2][5] This "blocks" the plastic surfaces.[2][5]

Q3: Can I freeze-thaw my DMSO stock?

Diagnosis: Crystal Seeding. Repeated freeze-thaw cycles can induce micro-crystals that act as seeds.[2][5] When you next thaw, the compound may not fully redissolve, even if the solution looks clear to the naked eye.[2][5]

Solution:

  • Aliquot Immediately: Upon first preparation, split the stock into single-use aliquots (e.g., 20 µL).

  • Visual Check: Always hold the vial up to a light source. If you see "shimmering" (Schlieren lines) or particulates, sonicate for 5 minutes at 40°C before use.

Experimental Protocols

Protocol A: Preparation of 10 mM Stock Solution

Standard procedure for hydrophobic amides.

StepActionTechnical Note
1 Weigh 5–10 mg of solid.[2][5]Use an anti-static gun; static charge is common with benzamides.
2 Calculate DMSO volume.[2][5]Target 10 mM .[2][5] Formula:

3 Add DMSO (Anhydrous).[2][5]Do not use water-containing DMSO (check hygroscopicity).[2][5]
4 Sonicate (30-60 sec).Essential to break crystal lattice energy.[2][5]
5 Warm (37°C, 5 min).[2][5]Ensures thermodynamic solubility is reached.
6 Centrifuge (10,000 x g, 1 min).Pellets any undissolved "dust" or fibers.[2][5]
Protocol B: In Vivo Formulation (Mouse/Rat)

For IP or PO administration where DMSO limits are strict.[2][5]

Recommended Vehicle: 10% DMSO / 40% PEG-400 / 50% Saline [2][5]

  • Dissolve compound in 100% DMSO (10% of final volume).

  • Add PEG-400 (40% of final volume) and vortex until clear.

  • Slowly add warm Saline (50% of final volume) dropwise while vortexing.

    • Critical: If cloudiness persists, add 5% Tween-80 to the mixture.[2][5]

Visualizations

Figure 1: Solubilization Decision Tree

A logical flow for selecting the correct solvent system based on application.

SolubilityTree Start Start: Solid Compound (2,6-dichloro-N,N-diethyl...) App Select Application Start->App Stock Stock Solution (Storage) App->Stock InVitro In Vitro Assay (Cell/Enzyme) App->InVitro InVivo In Vivo Study (Animal) App->InVivo DMSO 100% DMSO (10-50 mM) Stock->DMSO Preferred Ethanol 100% Ethanol (Alternative) Stock->Ethanol If DMSO incompatible Direct Direct Dilution (Risk: Precipitation) InVitro->Direct Serial Serial Dilution (DMSO -> Buffer) InVitro->Serial Recommended Vehicle1 Solution: 10% DMSO / 40% PEG400 / 50% Water InVivo->Vehicle1 IV / IP Vehicle2 Suspension: 0.5% Methylcellulose / 0.1% Tween80 InVivo->Vehicle2 Oral Gavage (PO)

Caption: Decision matrix for solvent selection. Blue path indicates standard workflow; Red path indicates high-risk steps.

Figure 2: The "Intermediate Dilution" Workflow

Visualizing the step-down protocol to prevent precipitation.

DilutionProtocol Step1 Stock 10 mM DMSO Step2 Intermediate 100 µM (in 10% DMSO) Step1->Step2 1:100 Dilution into Buffer/PEG Step3 Working Sol. 1 µM (in Media) Step1->Step3 Direct Addition (Avoid!) Precip PRECIPITATION (Crash Out) Step1->Precip High Kinetic Energy Step2->Step3 1:100 Dilution into Media

Caption: Step-wise dilution strategy. Direct addition (Red dashed line) causes local supersaturation and precipitation.[2][5]

References

  • Compound Identification

    • PubChem CID 717603: N-(3,5-dichlorophenyl)-2,6-dimethoxybenzamide (Structural Analog Reference).[2][5] National Center for Biotechnology Information (2025).[2][5] PubChem Compound Summary. Retrieved from [Link][2][5]

  • Solubility Principles

    • Yalkowsky, S. H., & Banerjee, S. (1992). Aqueous Solubility: Methods of Estimation for Organic Compounds.[2][5] Marcel Dekker, Inc.[2][5] (Provides the "General Solubility Equation" applicable to lipophilic benzamides).

    • Lipinski, C. A., et al. (2001). "Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings."[2][5] Advanced Drug Delivery Reviews, 46(1-3), 3-26.[2][5] [Link]

  • Formulation Protocols

    • Di, L., & Kerns, E. H. (2016). Drug-Like Properties: Concepts, Structure Design and Methods from ADME to Toxicity Optimization.[2][5] Academic Press.[2][5] (Chapter 4: Solubility).

Sources

Optimization

Technical Support Center: Impurity Identification in the Synthesis of 2,6-dichloro-N,N-diethyl-3,5-dimethoxybenzamide

Welcome to the technical support resource for the synthesis and analysis of 2,6-dichloro-N,N-diethyl-3,5-dimethoxybenzamide. This guide is designed for researchers, chemists, and drug development professionals to provide...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support resource for the synthesis and analysis of 2,6-dichloro-N,N-diethyl-3,5-dimethoxybenzamide. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth troubleshooting, detailed analytical protocols, and answers to frequently encountered challenges.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for 2,6-dichloro-N,N-diethyl-3,5-dimethoxybenzamide and what are its immediate challenges?

A1: The most prevalent and straightforward method is the amidation of a 2,6-dichloro-3,5-dimethoxybenzoyl chloride intermediate with diethylamine.[1] This is a variation of the Schotten-Baumann reaction. The primary challenges include:

  • Moisture Sensitivity: The acyl chloride intermediate is highly reactive and susceptible to hydrolysis, which reverts it to the unreactive 2,6-dichloro-3,5-dimethoxybenzoic acid.[2] All reagents and solvents must be anhydrous.

  • Byproduct Formation: The reaction generates hydrochloric acid (HCl), which can protonate the diethylamine starting material, rendering it non-nucleophilic.[2][3] A non-nucleophilic base, such as triethylamine or pyridine, is crucial to neutralize the HCl and drive the reaction to completion.

  • Purification: Removal of the base hydrochloride salt and any unreacted starting materials or byproducts is necessary to obtain a pure product.

Q2: What are the primary classes of impurities I should expect in my crude product?

A2: Impurities can originate from various stages of the manufacturing process, including synthesis, formulation, and storage.[4] They can be broadly categorized as follows:

  • Process-Related Impurities:

    • Unreacted Starting Materials: Residual 2,6-dichloro-3,5-dimethoxybenzoic acid, its corresponding acyl chloride, and diethylamine.

    • Side-Reaction Products: These include isomers from incomplete or incorrect chlorination (e.g., mono-chlorinated or other di-chlorinated isomers) and products from the hydrolysis of the acyl chloride.[5]

  • Degradation Products: Impurities formed by the degradation of the final product under specific storage or reaction conditions.

  • Residual Solvents: Volatile organic compounds used during the synthesis or workup.[4]

Q3: My initial analysis by Thin Layer Chromatography (TLC) shows multiple spots. What do they likely represent?

A3: Multiple spots on a TLC plate indicate a mixture of compounds.[6] Aside from your target product, these spots could be:

  • Starting Materials: 2,6-dichloro-3,5-dimethoxybenzoic acid (if the acyl chloride hydrolyzed) will likely have a different polarity and show up as a distinct spot.

  • Byproducts: Isomeric impurities or other side-products will have different retention factors (Rf).

  • Coupling Reagent Byproducts: If a peptide coupling reagent was used instead of the acyl chloride route, byproducts like dicyclohexylurea (DCU) might be present and are often sparingly soluble.[2]

Troubleshooting and Analytical Guides

This section provides detailed protocols and troubleshooting advice for the identification and characterization of impurities using modern analytical techniques. The combination of chromatographic and spectroscopic methods is essential for comprehensive impurity profiling.[4][7]

Logical Workflow for Impurity Identification

The following workflow provides a systematic approach to identifying unknown components in your reaction mixture.

G cluster_0 Phase 1: Initial Screening & Separation cluster_1 Phase 2: Identification & Characterization cluster_2 Phase 3: Confirmation A Crude Product Sample B HPLC-UV Analysis A->B C Peak Detected? B->C D Known Standard (Co-injection) B->D E Impurity Matches Standard? C->E Yes F LC-MS Analysis C->F No (Unknown Peak) D->E E->F No J Identity Confirmed E->J Yes G Molecular Weight Determination F->G H NMR Spectroscopy (¹H, ¹³C, 2D) G->H I Structure Elucidation H->I I->J K Unknown Impurity I->K

Caption: Workflow for impurity separation and identification.

Guide 1: High-Performance Liquid Chromatography (HPLC-UV)

HPLC is the cornerstone technique for separating and quantifying impurities in pharmaceutical analysis.[7][8] For chlorinated aromatic compounds, a reversed-phase method is typically effective.

Common Problem: My chromatogram shows several unexpected peaks close to the main product peak. How can I improve the separation and identify them?

Solution: Optimization of the HPLC method is key. Fluorinated stationary phases can offer unique selectivity for halogenated aromatic compounds.[9]

Suggested HPLC-UV Protocol

ParameterRecommended SettingRationale & Expert Notes
Column C18 or Pentafluorophenyl (PFP), 4.6 x 150 mm, 3.5 µmA PFP column can provide alternative selectivity for halogenated and aromatic compounds through pi-pi and dipole-dipole interactions.
Mobile Phase A 0.1% Formic Acid in WaterProvides protons for good peak shape and ionization in a subsequent MS analysis.
Mobile Phase B 0.1% Formic Acid in AcetonitrileAcetonitrile is a common organic modifier with good UV transparency.
Gradient 30% B to 95% B over 20 minutes, hold for 5 min, return to initialA gradient is necessary to elute compounds with a range of polarities.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.[10]
Column Temp. 30 °CControls retention time stability.
Detection (DAD) 220 nm and 254 nmBenzamides typically have strong absorbance at these wavelengths. A Diode Array Detector (DAD) allows for peak purity analysis.[11][12]
Injection Vol. 5 µLSmall volume to prevent peak broadening.

Troubleshooting HPLC Separations

  • Poor Peak Shape: Ensure the sample is fully dissolved in the mobile phase. Tailing peaks for basic compounds can sometimes be improved by using a higher pH mobile phase (with a suitable column).

  • Co-eluting Peaks: If peaks are not resolved, try a shallower gradient or switch to a column with a different stationary phase (e.g., from C18 to PFP) to alter selectivity.

Guide 2: Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is a powerful hyphenated technique for determining the molecular weights of impurities, which is a critical step in their identification.[13][14]

Common Question: An unknown peak appeared in my HPLC run. How can I determine what it might be?

Solution: Analyze the sample using LC-MS. The mass-to-charge ratio (m/z) of the unknown peak provides its molecular weight, allowing you to propose potential structures.

Experimental Protocol: LC-MS Analysis

  • Method Transfer: Use the same HPLC method developed previously. This allows for direct correlation of peaks between your HPLC-UV and LC-MS data.

  • Ionization: Use Electrospray Ionization (ESI) in positive mode. The amide nitrogen and methoxy oxygens are sites that can be readily protonated.

  • Mass Analyzer: Scan a mass range from m/z 100 to 1000. This will cover the expected molecular weights of the starting materials, product, and likely dimers or other byproducts.

  • Data Analysis:

    • Extract the ion chromatogram for the mass of your target compound (C₁₃H₁₇Cl₂NO₃, MW = 322.19). This confirms the identity of your main peak.

    • For each unknown peak in the Total Ion Chromatogram (TIC), examine the corresponding mass spectrum. The [M+H]⁺ ion will give you the molecular weight of the impurity.

Table of Potential Impurities and their Expected Masses

Potential ImpurityStructureMolecular WeightExpected [M+H]⁺ (m/z)
Target Product 2,6-dichloro-N,N-diethyl-3,5-dimethoxybenzamide321.06322.07
Hydrolysis Product 2,6-dichloro-3,5-dimethoxybenzoic acid251.99252.99
Mono-chloro Impurity 2-chloro-N,N-diethyl-3,5-dimethoxybenzamide287.10288.11
Des-chloro Impurity N,N-diethyl-3,5-dimethoxybenzamide253.14254.14
Unreacted Amine Diethylamine73.1474.15
Guide 3: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the definitive technique for elucidating the precise chemical structure of your product and its impurities, especially for differentiating isomers.[15][16]

Common Problem: LC-MS suggests an impurity has the same mass as my product. How can I confirm if it's a positional isomer?

Solution: Isolate the impurity using preparative HPLC and acquire ¹H and ¹³C NMR spectra. Positional isomers will have distinct chemical shifts and proton-proton coupling patterns.[16] Amides may also show evidence of rotamers (isomers arising from restricted rotation around the C-N amide bond), which appear as doubled sets of signals in the NMR spectrum.[17][18]

Key NMR Features for Structural Confirmation:

  • ¹H NMR:

    • Aromatic Protons: For the target 2,6-dichloro product, there will be a single sharp singlet for the proton at the C4 position. An isomeric impurity, such as a 2,4-dichloro analog, would show two distinct aromatic protons appearing as doublets.

    • Methoxy Groups: Two singlets integrating to 3 protons each. Their chemical shift can be affected by the substitution pattern.

    • Diethylamino Group: Two sets of signals, a quartet and a triplet. Due to restricted C-N bond rotation, these signals may be broadened or even appear as two distinct sets of quartets and triplets.[18]

  • ¹³C NMR: The number of distinct signals in the aromatic region can confirm the substitution pattern. The symmetry of the 2,6-dichloro product leads to fewer aromatic carbon signals than a less symmetric isomer.

  • 2D NMR (COSY, HMBC):

    • COSY (COrrelation SpectroscopY): Confirms which protons are coupled (e.g., the CH₂ and CH₃ of the ethyl groups).

    • HMBC (Heteronuclear Multiple Bond Correlation): Shows long-range (2-3 bond) correlations between protons and carbons. This is invaluable for confirming the connectivity, for instance, by observing a correlation from the aromatic proton to the surrounding chlorinated and methoxy-substituted carbons.

Potential Side Reactions and Their Identification

This diagram illustrates common side reactions that can lead to impurities during the synthesis.

G cluster_impurities Potential Impurities main 2,6-dichloro-3,5-dimethoxybenzoyl chloride hydrolysis Hydrolysis Product 2,6-dichloro-3,5-dimethoxybenzoic acid Identified by: LC-MS, NMR main->hydrolysis + H₂O incomplete_chlor Incomplete Chlorination e.g., 2-chloro-3,5-dimethoxy... benzamide Identified by: LC-MS (lower mass), NMR main->incomplete_chlor From impure starting material isomer Positional Isomer e.g., 2,4-dichloro-3,5-dimethoxy... benzamide Identified by: NMR (different splitting pattern) main->isomer From non-selective chlorination step product Target Product: 2,6-dichloro-N,N-diethyl-3,5-dimethoxybenzamide main->product + Diethylamine + Base

Caption: Sources of common synthesis-related impurities.

References

  • Biotech Spain. (2025). Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance.
  • Sharma, A. K. (2025). Impurity Profiling in Pharmaceuticals: Strategies, Analytical Techniques, and Regulatory Perspectives. Research & Reviews: Journal of Pharmaceutical Analysis.
  • Nagpal, K., et al. (n.d.). Recent trends in the impurity profile of pharmaceuticals. PMC.
  • Singh, D., & Isharani, R. (n.d.). A Detailed Review on Analytical Methods to Manage the Impurities in Drug Substances.
  • IOSR Journal. (n.d.). Impurity Profiling of Pharmaceutical Drugs By Various Methods.
  • Gao, Z., et al. (2015). Mass Spectrometry in Small Molecule Drug Development. American Pharmaceutical Review.
  • Xie, S. Y., Huang, R. B., & Zheng, L. S. (1999). Separation and identification of perchlorinated polycyclic aromatic hydrocarbons by high-performance liquid chromatography and ultraviolet absorption spectroscopy. Journal of Chromatography A.
  • Shimadzu. (n.d.). GCMS Qualitative Analysis of Impurities Detected in Tests for Residual Solvents in Pharmaceuticals.
  • Aydin, D. C., et al. (2021). Direct analysis of aromatic pollutants using a HPLC-FLD/DAD method for monitoring biodegradation processes. RSC Advances.
  • Aydin, D. C., et al. (2021). Direct analysis of aromatic pollutants using a HPLC-FLD/DAD method for monitoring biodegradation processes. RSC Publishing.
  • Borman, P. (2017). GC-MS applications in pharmaceutical analysis. European Pharmaceutical Review.
  • ResearchGate. (n.d.). Conformational analysis, part 43. A theoretical and LIS/NMR investigation of the conformations of substituted benzamides.
  • Taylor & Francis. (2018). An expedient and rapid green chemical synthesis of N-chloroacetanilides and amides using acid chlorides under metal-free neutral conditions.
  • Creative Biostructure. (2025). How NMR Helps Identify Isomers in Organic Chemistry?.
  • Benchchem. (n.d.). Troubleshooting common side reactions in 4-amino-N-(2-chlorophenyl)benzamide synthesis.
  • Przybyciel, M. (2022). Fluorinated HPLC Phases - Looking Beyond C18 for Reversed-Phase HPLC. Chromatography Today.
  • Benchchem. (n.d.). Identifying and minimizing side reactions in benzamide synthesis.
  • ResearchGate. (n.d.). (PDF) NMR Detection of Isomers Arising from Restricted Rotation of the C-N Amide Bond of N-Formyl-o-toluidine and N,N.
  • Sciencemadness Discussion Board. (2013). SOCl2: carboxylic acid to acid chloride: impurity!.
  • Fisher Scientific. (n.d.). Amide Synthesis.
  • ResearchGate. (2014). Is it necessary to use a base to synthesise an amide from the reaction between acyl chloride and an amine?.
  • MDPI. (2002). NMR Detection of Isomers Arising from Restricted Rotation of the C-N Amide Bond of N-Formyl-o-toluidine and N,N.
  • Benchchem. (n.d.). Technical Support Center: Synthesis of 2,6-Dichloro-N,N-dimethylaniline.
  • ResearchGate. (n.d.). Scheme 4. Reactivity of dichlorinated benzamide 18a under various....

Sources

Troubleshooting

Technical Support Center: Optimization of Diethyl-Dimethoxybenzamide Synthesis

Executive Summary & Mechanistic Insight The synthesis of diethyl-dimethoxybenzamide involves the amidation of a dimethoxybenzoic acid core with diethylamine. While seemingly trivial, the electron-donating nature of the d...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Insight

The synthesis of diethyl-dimethoxybenzamide involves the amidation of a dimethoxybenzoic acid core with diethylamine. While seemingly trivial, the electron-donating nature of the dimethoxy substitution (typically at 2,4-, 3,4-, or 3,5-positions) significantly alters the reactivity profile compared to unsubstituted benzoic acids.

Key Mechanistic Challenges:

  • Electronic Deactivation (Acid Chloride Route): The methoxy groups donate electron density into the aromatic ring and, by resonance, to the carbonyl carbon. This makes the resulting acid chloride less electrophilic and more resistant to nucleophilic attack by diethylamine compared to nitro- or halo-benzoic acids.

  • Oxidative Sensitivity: Electron-rich aromatic rings are susceptible to oxidation, often leading to colored quinone-like impurities if reaction temperatures are uncontrolled or if reagents are not degassed.

  • Steric Bulk: Diethylamine is a secondary amine with moderate steric bulk. If the methoxy groups are in the ortho position (e.g., 2,6-dimethoxy), the reaction rate drops precipitously due to steric hindrance, requiring forcing conditions or specific catalysts.

Decision Matrix: Selecting the Right Protocol

Before beginning, select the method that aligns with your scale and purity requirements.

ProtocolSelection Start Start: Define Constraints Scale Scale > 100g? Start->Scale Cost Cost Sensitive? Scale->Cost Yes Purity High Purity / GMP? Scale->Purity No MethodA Method A: Acid Chloride (SOCl2 / Oxalyl Chloride) Cost->MethodA Yes (Lowest BOM cost) MethodB Method B: T3P Coupling (Propylphosphonic Anhydride) Cost->MethodB No Purity->MethodA No (Standard Grade) Purity->MethodB Yes (No toxic byproducts) ResultA Product (May contain colored impurities) MethodA->ResultA Requires Distillation/Crystallization ResultB Product (High Purity, White Solid) MethodB->ResultB Simple Aqueous Wash

Figure 1: Decision matrix for selecting the optimal synthesis pathway based on scale, cost, and purity constraints.

Detailed Experimental Protocols

Method A: The Acid Chloride Route (Standard Scale-Up)

Best for: Large scale, cost-sensitive projects where crystallization is viable.

Reagents:

  • Dimethoxybenzoic acid (1.0 equiv)[1]

  • Thionyl Chloride (

    
    ) (1.5 equiv)[1]
    
  • Diethylamine (1.2 equiv)

  • Triethylamine (

    
    ) (1.5 equiv)
    
  • Solvent: Toluene (Preferred) or DCM.

  • Catalyst: DMF (2-3 drops).

Protocol:

  • Activation: Suspend dimethoxybenzoic acid in Toluene. Add catalytic DMF.[1]

  • Chlorination: Add

    
     dropwise at room temperature. Heat to reflux (80°C) for 2-3 hours.
    
    • Checkpoint: Monitor gas evolution (

      
      ). Reaction is complete when evolution ceases and solution clears.
      
  • Evaporation (Critical): Concentrate the mixture under reduced pressure to remove excess

    
    . Co-evaporate with fresh Toluene twice to remove trace 
    
    
    
    .
    • Why? Residual

      
       will react with your amine to form diethyl-sulfinamyl chloride impurities.
      
  • Coupling: Dissolve the crude acid chloride in DCM. Cool to 0°C.[2][3]

  • Addition: Add a mixture of Diethylamine and

    
     dropwise. Maintain temperature <10°C to prevent hydrolysis or side reactions.
    
  • Workup: Wash with 1N HCl (removes excess amine), then Sat.

    
     (removes unreacted acid), then Brine. Dry over 
    
    
    
    .[1][4]
Method B: The T3P® (Propylphosphonic Anhydride) Route

Best for: Medicinal chemistry, high-value intermediates, "Green" chemistry requirements.[5]

Reagents:

  • Dimethoxybenzoic acid (1.0 equiv)[1]

  • Diethylamine (1.2 equiv)

  • T3P (50% w/w in EtOAc) (1.5 equiv)

  • Base: DIPEA (Diisopropylethylamine) (2.5 equiv)

  • Solvent: EtOAc or 2-MeTHF.

Protocol:

  • Dissolution: Dissolve acid and diethylamine in EtOAc.

  • Base Addition: Add DIPEA. Cool to 0°C.[2][3]

  • Coupling: Add T3P solution dropwise.

    • Note: T3P is cyclic; the ring opens upon nucleophilic attack by the carboxylate, activating it.

  • Reaction: Stir at Room Temperature for 2-12 hours.

  • Workup: Wash with water, then 0.5N NaOH, then Brine.

    • Advantage:[2][3][5][6][7] T3P byproducts are water-soluble phosphates, eliminating the need for chromatography in 90% of cases [1].

Troubleshooting & FAQs

Category 1: Yield & Conversion Issues

Q: My LCMS shows a large peak for the starting benzoic acid after the acid chloride step.

  • Diagnosis: Incomplete activation or hydrolysis.

  • Fix:

    • Moisture Control: Thionyl chloride is extremely sensitive. Ensure glassware is oven-dried.[8]

    • Catalysis: Did you add DMF? The Vilsmeier-Haack intermediate formed by DMF+

      
       is essential for converting electron-rich acids [2].
      
    • Stoichiometry: Electron-rich acids often require a larger excess of

      
       (up to 2.0 equiv) compared to standard substrates.
      

Q: I see a "dimer" impurity (


). 
  • Diagnosis: Anhydride formation.[5][7][9][10]

  • Cause: This occurs if the acid chloride reacts with unreacted acid (carboxylate) instead of the amine.

  • Fix: Ensure complete conversion to acid chloride before adding the amine. In T3P reactions, this suggests insufficient amine or slow amine addition.

Category 2: Physical State & Purification[1][2][4][6][11][12][13]

Q: The product is oiling out during crystallization.

  • Context: Diethyl-dimethoxybenzamides often have melting points near 60-80°C. If the solvent boils near this point, the product melts before dissolving ("oiling out").

  • Fix:

    • Solvent Switch: Use a solvent system with a lower boiling point than the product's melting point. Try Hexane:EtOAc (8:2) or Heptane:IPA .

    • Seed Crystals: Induce nucleation by scratching the glass or adding a seed crystal.

    • Thermodynamic Control: Cool the solution very slowly (1°C/min). Rapid cooling traps impurities that lower the melting point, causing oiling [3].

Q: My product is brown/pink, but it should be white.

  • Diagnosis: Oxidation of the electron-rich dimethoxy ring (quinone formation).

  • Fix:

    • Degassing: Sparge solvents with Nitrogen/Argon for 15 mins before use.

    • Workup: Wash the organic layer with 5% sodium bisulfite (

      
      ) to reduce any oxidized quinones back to colorless phenols/ethers.
      

Data & Comparison

FeatureAcid Chloride MethodT3P CouplingEDC/HOBt Coupling
Yield (Typical) 85-95%90-98%70-85%
Purity (Crude) Moderate (requires workup)High (water-soluble byproducts)Low (Urea byproducts difficult to remove)
Moisture Sensitivity HighLowModerate
Cost LowHighModerate
Atom Economy Poor (loss of SO2, HCl)ModeratePoor

Troubleshooting Logic Flow

Use this diagram to diagnose specific failure modes in your experiment.

Troubleshooting Issue Identify Issue LowYield Low Yield Issue->LowYield Impurity Impurity / Color Issue->Impurity Physical Oiling Out Issue->Physical CheckSM Is SM remaining? LowYield->CheckSM Color Pink/Brown Color? Impurity->Color Solvent Check BP vs MP Physical->Solvent Moisture Moisture in Solvent? Dry Toluene/DCM CheckSM->Moisture Yes (Hydrolysis) Base Insufficient Base? Check pH > 9 CheckSM->Base No (Incomplete Coupling) Bisulfite Wash w/ NaHSO3 (Quinone removal) Color->Bisulfite Yes ChangeSolv Switch to Hexane/EtOAc Slow Cool Solvent->ChangeSolv

Figure 2: Logical flowchart for diagnosing yield, purity, and physical state issues.

References

  • Dunetz, J. R., et al. (2011).[5] "General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine." Organic Letters, 13(19), 5048–5051. Link

  • Montalbetti, C. A., & Falque, V. (2005). "Amide bond formation and peptide coupling."[7][9][10] Tetrahedron, 61(46), 10827-10852. Link

  • Tung, H. H., et al. (2009). Crystallization of Organic Compounds: An Industrial Perspective. Wiley-AIChE. Link

  • Valeur, E., & Bradley, M. (2009). "Amide bond formation: beyond the myth of coupling reagents." Chemical Society Reviews, 38(2), 606-631. Link

Disclaimer: These protocols are intended for use by qualified personnel in a controlled laboratory environment. Always review Safety Data Sheets (SDS) for Thionyl Chloride, Diethylamine, and T3P before handling.

Sources

Optimization

resolving peak tailing in HPLC of 2,6-dichloro-N,N-diethyl-3,5-dimethoxybenzamide

Introduction: Understanding the Challenge Welcome to the technical support guide for optimizing the High-Performance Liquid Chromatography (HPLC) analysis of 2,6-dichloro-N,N-diethyl-3,5-dimethoxybenzamide. As researcher...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Understanding the Challenge

Welcome to the technical support guide for optimizing the High-Performance Liquid Chromatography (HPLC) analysis of 2,6-dichloro-N,N-diethyl-3,5-dimethoxybenzamide. As researchers and drug development professionals, achieving sharp, symmetrical (Gaussian) peaks is paramount for accurate quantification and method robustness. Peak tailing is a common issue that can compromise resolution and lead to inaccurate integration.[1][2]

This guide provides a structured, in-depth approach to troubleshooting and resolving peak tailing for this specific compound. The core of the issue often lies with the chemical nature of the analyte itself. The N,N-diethylbenzamide functional group confers a basic character to the molecule. In reverse-phase HPLC using silica-based columns, such basic compounds are prone to secondary interactions with acidic silanol groups (Si-OH) on the stationary phase surface, which is a primary cause of peak tailing.[1][3][4][5] Our troubleshooting strategy will focus on systematically mitigating these interactions.

Frequently Asked Questions (FAQs)

Q1: What exactly is peak tailing and how is it measured?

Peak tailing is a distortion where the latter half of a chromatographic peak is broader than the front half.[4][6] It indicates that a portion of the analyte molecules are being retained longer than the main population, often due to undesirable secondary interactions with the stationary phase.[1][3] It is quantitatively measured by the Tailing Factor (Tf) or Asymmetry Factor (As). A perfectly symmetrical Gaussian peak has a Tf of 1.0. A value greater than 1.2 is generally considered tailing, though some assays may accept values up to 1.5.[3]

Q2: Why is 2,6-dichloro-N,N-diethyl-3,5-dimethoxybenzamide particularly susceptible to peak tailing?

The tertiary amine in the N,N-diethyl group is basic. At typical mobile phase pH levels (e.g., pH 4-7), this amine group can become protonated (positively charged). Simultaneously, residual silanol groups on the silica stationary phase surface can be deprotonated (negatively charged), especially at a pH above 3.0.[6][7] This creates a strong, undesirable ionic interaction, which acts as a secondary retention mechanism alongside the primary hydrophobic interaction, causing the observed peak tailing.[3][5]

Q3: Can issues with my HPLC system itself cause peak tailing?

Yes. Before diving into method chemistry, it's crucial to rule out systemic issues. If all peaks in your chromatogram are tailing, the problem is likely physical or systemic.[8] Potential causes include:

  • Extra-column volume: Excessive dead volume in tubing, fittings, or connections between the injector and detector.[6][9][10]

  • Column damage: A void at the column inlet or a partially blocked frit can distort peak shape.[1][3][11] This can sometimes be temporarily fixed by reversing and flushing the column (if the manufacturer permits).[11]

If only the peak for 2,6-dichloro-N,N-diethyl-3,5-dimethoxybenzamide is tailing, the issue is almost certainly chemical in nature, and you should proceed with the troubleshooting guide below.[8]

Systematic Troubleshooting Guide

This guide follows a logical progression from simple mobile phase adjustments to more advanced hardware considerations.

Step 1: Mobile Phase pH Optimization – The First Line of Defense

Question: How can I use mobile phase pH to eliminate peak tailing for my compound?

Causality: The most effective way to prevent the unwanted ionic interaction between the basic analyte and the acidic silanol groups is to control their ionization states by adjusting the mobile phase pH.[2][12] By lowering the pH, we can suppress the ionization of the silanol groups.

Acidic silanol groups are generally protonated and neutral at a pH below 3.[1][3][11] This eliminates the negative charge on the stationary phase, thereby preventing the strong secondary ionic interaction with the positively charged analyte.[3]

Experimental Protocol: Adjusting Mobile Phase pH

  • Prepare Aqueous Mobile Phase: Prepare your aqueous mobile phase (e.g., HPLC-grade water).

  • Add Acidic Modifier: Add a suitable acidic modifier to adjust the pH to a target between 2.5 and 3.0 . Common choices are Trifluoroacetic Acid (TFA) or Formic Acid (FA).

  • Measure pH: Crucially, measure the pH of the aqueous portion before mixing it with the organic solvent (e.g., acetonitrile or methanol).[13]

  • Final Preparation: Mix the pH-adjusted aqueous phase with your organic solvent to the desired final concentration.

  • Equilibrate System: Flush the column with at least 10-15 column volumes of the new mobile phase before injecting your sample to ensure full equilibration.

ParameterRecommended SettingRationale
Mobile Phase pH 2.5 - 3.0 Suppresses the ionization of silanol groups on the stationary phase, minimizing secondary interactions.[3][11]
Step 2: Selecting the Right Mobile Phase Additive

Question: My peak is still tailing slightly at low pH. Should I use Formic Acid or TFA?

Causality: While both Formic Acid (FA) and Trifluoroacetic Acid (TFA) lower the mobile phase pH, they also function as "ion-pairing" agents, which can further improve peak shape.[14][15][16] TFA is a stronger acid and a more effective ion-pairing agent than FA.[17] It not only ensures silanol suppression but also pairs with the positively charged analyte, masking its charge and making it behave more like a neutral, well-retained molecule.[17] This dual action makes TFA exceptionally effective at eliminating tailing for basic compounds.[17][18]

Recommended Action:

  • For UV Detection: Start with 0.1% Formic Acid . If tailing persists, switch to 0.05% to 0.1% Trifluoroacetic Acid (TFA) .[15] TFA is highly effective but can cause ion suppression in mass spectrometry (MS) detectors.[14][17]

  • For MS Detection: If TFA suppresses your signal, consider Difluoroacetic Acid (DFA) as a compromise. DFA offers better chromatographic performance than FA with less ion suppression than TFA.[19][20][21]

Protocol for Preparing a 0.1% (v/v) TFA Mobile Phase

  • Safety First: Work in a fume hood and wear appropriate PPE (gloves, safety glasses). TFA is corrosive.

  • Solvent A (Aqueous): To a 1000 mL volumetric flask, add approximately 900 mL of HPLC-grade water. Carefully add 1.0 mL of high-purity TFA. Fill to the 1000 mL mark with water and mix thoroughly.

  • Solvent B (Organic): To a separate 1000 mL volumetric flask, add approximately 900 mL of HPLC-grade acetonitrile or methanol. Carefully add 1.0 mL of TFA. Fill to the 1000 mL mark with the organic solvent and mix.

  • Degas: Degas both mobile phases using sonication, helium sparging, or an inline degasser before use.

Step 3: Evaluating Column Chemistry

Question: I've optimized my mobile phase, but still see some tailing. Could my column be the problem?

Causality: Yes. Not all C18 columns are created equal. The degree of peak tailing is directly related to the number and activity of accessible silanol groups on the silica surface.[4][5]

  • End-capping: Modern columns are "end-capped," a process that chemically derivatizes many of the residual silanol groups to make them less active.[3][6] However, even fully end-capped columns have some remaining silanols.[7]

  • Silica Purity: Older "Type A" silica columns have higher metal content and more acidic silanols, making them more prone to causing peak tailing with basic compounds.[4] Modern "Type B" or hybrid silica columns are of higher purity and have lower silanol activity.[5][7][11]

Recommended Action:

  • Use a Modern, High-Purity Column: Ensure you are using a high-quality, end-capped C18 column from a reputable manufacturer, preferably one based on high-purity "Type B" silica or a hybrid particle technology.

  • Consider an Alternative Stationary Phase: If tailing persists on a standard C18, a column with a polar-embedded phase can provide an alternative selectivity and may shield the analyte from residual silanols.[6]

Step 4: Checking for Other Common Issues

Question: Are there any other experimental parameters I should check?

Causality: Even with an optimized method, other factors can contribute to poor peak shape.

  • Column Overload: Injecting too much sample can saturate the stationary phase, leading to peak distortion, including tailing or fronting.[4][10]

    • Solution: Reduce the injection volume or dilute your sample and re-inject. If the peak shape improves, you were likely overloading the column.

  • Sample Solvent Mismatch: If your sample is dissolved in a solvent much stronger (more non-polar in reverse-phase) than your mobile phase, it can cause peak distortion.[10][22]

    • Solution: Whenever possible, dissolve your sample in the initial mobile phase. If a stronger solvent is necessary for solubility, inject the smallest possible volume.[10]

  • Column Temperature: Inconsistent temperature can lead to peak shape issues.[23] Using a column oven provides a stable thermal environment. Increasing temperature generally decreases retention time and can sometimes improve peak shape by enhancing diffusion.[23][24]

    • Solution: Use a thermostatically controlled column compartment set to a consistent temperature (e.g., 30-40 °C).

Troubleshooting Workflow Diagram

The following diagram outlines the logical steps for diagnosing and resolving peak tailing for 2,6-dichloro-N,N-diethyl-3,5-dimethoxybenzamide.

HPLC_Troubleshooting start Peak Tailing Observed for 2,6-dichloro-N,N-diethyl-3,5-dimethoxybenzamide check_all_peaks Are ALL peaks tailing? start->check_all_peaks system_issue Systemic Issue Likely - Check for dead volume - Inspect column for voids/blockage check_all_peaks->system_issue  Yes chemical_issue Chemical Interaction Issue check_all_peaks->chemical_issue No   check_ph Is Mobile Phase pH < 3.0? chemical_issue->check_ph adjust_ph STEP 1: Adjust pH - Add 0.1% Formic Acid or 0.05% TFA - Ensure pH is 2.5-3.0 check_ph->adjust_ph No check_additive Using 0.1% Formic Acid? check_ph->check_additive Yes resolved Peak Shape Resolved adjust_ph->resolved use_tfa STEP 2: Switch to Stronger Additive - Use 0.1% TFA for better  ion-pairing & peak shape check_additive->use_tfa Yes check_column STEP 3: Evaluate Column - Is it a modern, high-purity,  end-capped column? check_additive->check_column No (Already using TFA) use_tfa->resolved replace_column Consider a new high-performance column (e.g., Type B silica, hybrid, or polar-embedded phase) check_column->replace_column No final_checks STEP 4: Final Checks - Reduce sample concentration - Match sample solvent to mobile phase - Use column oven check_column->final_checks Yes replace_column->resolved final_checks->resolved

Caption: A flowchart for troubleshooting peak tailing in HPLC.

References

  • Peak Tailing in HPLC. (n.d.). Element Lab Solutions. Retrieved from [Link]

  • What Causes Peak Tailing in HPLC? (2025, October 28). Chrom Tech, Inc. Retrieved from [Link]

  • Boag, M. (2025, June 9). How to Reduce Peak Tailing in HPLC? Phenomenex. Retrieved from [Link]

  • An Introduction to Peak Tailing, Fronting and Splitting in Chromatography. (2022, October 6). ACD/Labs. Retrieved from [Link]

  • Why is trifluoroacetic acid (TFA) used in c-18 column? (2024, July 24). ResearchGate. Retrieved from [Link]

  • Nguyen, J. M., Liu, X., & Lauber, M. A. (n.d.). Comparing Mobile Phase Additives for the Separation of mAb Tryptic Peptides: A Case Study on Formic, Difluoroacetic, and Trifluoroacetic Acid. Waters Corporation. Retrieved from [Link]

  • What is TFA and when should I use it - Primer. (2013, January 26). MTC USA. Retrieved from [Link]

  • The LCGC Blog: HPLC Diagnostic Skills II – Tailing Peaks. (2022, April 15). LCGC. Retrieved from [Link]

  • Lardeux, H., et al. (2021, April 29). Alternative mobile phase additives for the characterization of protein biopharmaceuticals in liquid chromatography - Mass spectrometry. PubMed. Retrieved from [Link]

  • What are common causes of peak tailing when running a reverse-phase LC column? - WKB237593. (n.d.). Waters Knowledge Base. Retrieved from [Link]

  • Exploring the Role of pH in HPLC Separation. (2024, December 3). Moravek. Retrieved from [Link]

  • The LCGC Blog: Silica for HPLC Stationary Phases – A Five Minute Guide. (2020, November 13). LCGC. Retrieved from [Link]

  • Reversed-Phase HPLC of Basic Compounds: Solving Peak Tailing Problems. (n.d.). ACE HPLC Columns. Retrieved from [Link]

  • Why does the peak tail for my basic analyte on a reverse-phase column when using formic acid in my mobile phase but not when I use trifluoroacetic acid? - WKB236325. (2022, June 24). Waters Knowledge Base. Retrieved from [Link]

  • Reasons for Peak Tailing of HPLC Column. (2025, October 28). Hawach. Retrieved from [Link]

  • Basic Analytes and High pH. (n.d.). Phenomenex. Retrieved from [Link]

  • The Importance Of Mobile Phase PH in Chromatographic Separations. (2023, December 27). Industry News. Retrieved from [Link]

  • Control pH During Method Development for Better Chromatography. (n.d.). Agilent. Retrieved from [Link]

  • Lardeux, H., et al. (2021, February 17). (PDF) Alternative mobile phase additives for the characterization of protein biopharmaceuticals in liquid chromatography – Mass spectrometry. ResearchGate. Retrieved from [Link]

  • How can I prevent peak tailing in HPLC? (2013, November 27). ResearchGate. Retrieved from [Link]

  • HPLC solvents and mobile phase additives. (n.d.). Swansea University. Retrieved from [Link]

  • Optimize your HPLC-UV system for applications with trifluoroacetic acid (TFA). (n.d.). KNAUER. Retrieved from [Link]

  • Menke, J., et al. (n.d.). Optimize your HPLC-UV system for applications with trifluoroacetic acid (TFA). KNAUER. Retrieved from [Link]

  • Common Causes of Poor Peak Shape in HPLC and How to Fix Them. (n.d.). Chromasir. Retrieved from [Link]

  • Peak Shape Changes Over Time. (n.d.). Waters Corporation. Retrieved from [Link]

  • Methods for Changing Peak Resolution in HPLC: Advantages and Limitations. (2020, November 11). Chromatography Today. Retrieved from [Link]

  • How Does Column Temperature Affect HPLC Resolution? (2025, October 28). Chrom Tech, Inc. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Stability of 2,6-dichloro-N,N-diethyl-3,5-dimethoxybenzamide

A Guide for Researchers and Drug Development Professionals Introduction Welcome to the technical support guide for 2,6-dichloro-N,N-diethyl-3,5-dimethoxybenzamide. This document is designed to provide Senior Application...

Author: BenchChem Technical Support Team. Date: March 2026

A Guide for Researchers and Drug Development Professionals

Introduction

Welcome to the technical support guide for 2,6-dichloro-N,N-diethyl-3,5-dimethoxybenzamide. This document is designed to provide Senior Application Scientist-level insights into the stability of this molecule, with a specific focus on its behavior at various pH levels. The stability of an active pharmaceutical ingredient (API) or key intermediate is a critical quality attribute that profoundly influences its development, formulation, and analytical control strategies.

While specific, peer-reviewed stability data for 2,6-dichloro-N,N-diethyl-3,5-dimethoxybenzamide is not extensively available in public literature, this guide provides a robust framework based on the well-established principles of benzamide chemistry and forced degradation studies.[1] We will explore the anticipated degradation pathways, provide detailed experimental protocols to determine stability, and offer troubleshooting advice for common challenges encountered during analysis.

Frequently Asked Questions (FAQs)

Q1: What is the primary stability concern for 2,6-dichloro-N,N-diethyl-3,5-dimethoxybenzamide in aqueous solutions?

The primary stability concern is the hydrolysis of the tertiary amide bond. Amide bonds are generally resistant to neutral water, but their hydrolysis is catalyzed by the presence of acid or base.[2] This reaction would cleave the molecule into two primary degradation products: 2,6-dichloro-3,5-dimethoxybenzoic acid and diethylamine. The rate of this hydrolysis is highly dependent on pH and temperature.[3][4]

Q2: How do the specific substituents on the molecule influence its stability?

The electronic properties of the substituents on both the benzoyl and nitrogen moieties play a crucial role:

  • 2,6-dichloro groups: These are electron-withdrawing groups. In acid-catalyzed hydrolysis, electron-withdrawing groups on the benzene ring typically accelerate the rate of reaction.[5]

  • 3,5-dimethoxy groups: These are electron-donating groups. Their presence may partially counteract the effect of the chloro groups, but their influence is generally less pronounced from the meta-position.

  • N,N-diethyl groups: The presence of two ethyl groups on the nitrogen makes it a tertiary amide. Tertiary amides can have different hydrolysis rates compared to primary or secondary amides, with the rate-determining step potentially shifting depending on the specific pH conditions.[6]

Q3: What are the expected degradation products under acidic and basic conditions?

The fundamental degradation pathway is hydrolysis of the amide linkage.

  • Acid-Catalyzed Hydrolysis: This reaction yields 2,6-dichloro-3,5-dimethoxybenzoic acid and the protonated form of diethylamine (diethylammonium salt).[2]

  • Base-Catalyzed Hydrolysis: This reaction produces the salt of the carboxylic acid (e.g., sodium 2,6-dichloro-3,5-dimethoxybenzoate) and free diethylamine.[2][7]

The anticipated primary degradation pathway is illustrated below.

parent 2,6-dichloro-N,N-diethyl- 3,5-dimethoxybenzamide acid_prod 2,6-dichloro-3,5-dimethoxybenzoic Acid parent->acid_prod H+ or OH- (Hydrolysis) amine_prod Diethylamine parent->amine_prod H+ or OH- (Hydrolysis)

Caption: Predicted hydrolytic degradation pathway.

Troubleshooting Guide

Issue: I'm observing a loss of my parent compound peak and the appearance of new peaks in my HPLC chromatogram after storing the sample in an aqueous buffer.
  • Probable Cause: This is a classic sign of degradation, most likely pH-mediated hydrolysis. The new peaks are likely the degradation products.

  • Troubleshooting Steps:

    • Identify the Degradants:

      • If using LC-MS, check the mass-to-charge ratio (m/z) of the new peaks. Compare them to the calculated masses of the expected products: 2,6-dichloro-3,5-dimethoxybenzoic acid and diethylamine (though the latter is highly volatile and may not be retained on a standard reversed-phase column).

      • Synthesize or purchase reference standards for the expected degradants to confirm their identity by comparing retention times and UV spectra (if applicable).

    • Confirm pH-Dependence: Prepare fresh solutions of your compound in buffers of different pH values (e.g., pH 3, 7, and 10). Analyze a sample immediately (T=0) and then after a set period (e.g., 24 hours) at a controlled temperature. A faster loss of the parent compound at acidic or basic pH compared to neutral pH confirms pH-mediated hydrolysis.

    • Check for Mass Balance: A key principle in degradation studies is "mass balance," which ensures that the decrease in the parent compound's concentration is accounted for by the increase in the concentration of its degradation products.[8] Calculate the total peak area (parent + degradants) at different time points. A consistent total area suggests a simple degradation pathway. A loss in total area may indicate the formation of non-UV active products or products that are not retained on the column.

Issue: The rate of degradation seems inconsistent between experiments.
  • Probable Cause: Inconsistent experimental conditions are the most likely culprit. The rate of hydrolysis is sensitive to several factors.

  • Troubleshooting Steps:

    • Temperature Control: Ensure all stability experiments are conducted in a calibrated, temperature-controlled environment (e.g., an oven, incubator, or water bath). Even small temperature fluctuations can significantly alter degradation kinetics.

    • Buffer Strength and Composition: Verify the pH of your buffers before and after the experiment. Ensure the buffer has sufficient capacity to maintain the pH after the addition of your compound, especially if the compound itself is acidic or basic.

    • Protection from Light: Although hydrolysis is the primary focus, some compounds are also susceptible to photolytic degradation.[9] Conduct experiments in amber vials or protect them from light unless photostability is the variable being tested.

Experimental Protocol: pH-Rate Profile Determination

This protocol outlines a forced degradation study to determine the stability of 2,6-dichloro-N,N-diethyl-3,5-dimethoxybenzamide across a range of pH values. The goal is to induce 5-20% degradation to identify primary degradation products and establish a stability profile.[1]

Materials and Reagents
  • 2,6-dichloro-N,N-diethyl-3,5-dimethoxybenzamide (API)

  • HPLC-grade Acetonitrile and Methanol

  • Purified water (e.g., Milli-Q or equivalent)

  • Hydrochloric Acid (HCl) and Sodium Hydroxide (NaOH) for pH adjustment

  • Phosphate and Borate buffer salts

  • Calibrated pH meter

  • HPLC system with UV or Mass Spectrometric (MS) detection[10][11]

  • Temperature-controlled oven or bath

  • Volumetric flasks, pipettes, and autosampler vials (amber recommended)

Preparation of Solutions
  • API Stock Solution: Prepare a stock solution of the API at 1 mg/mL in acetonitrile or methanol. This organic stock minimizes degradation prior to the start of the experiment.

  • Buffer Solutions:

    • pH 1.2: 0.1 M HCl

    • pH 4.5: Acetate Buffer

    • pH 7.4: Phosphate Buffer

    • pH 9.0: Borate Buffer

    • pH 12.0: 0.01 M NaOH

Experimental Workflow

The workflow for conducting the pH stability study is outlined below.

cluster_prep Preparation cluster_stress Stress Incubation cluster_analysis Analysis cluster_data Data Interpretation A Prepare 1 mg/mL API Stock in ACN C Dilute API Stock into each pH buffer A->C B Prepare pH Buffers (1.2, 4.5, 7.4, 9.0, 12.0) B->C D Incubate samples at controlled temperature (e.g., 60°C) C->D E Sample at Timepoints (0, 2, 4, 8, 24, 48h) D->E F Quench reaction (if necessary) E->F G Analyze via Stability-Indicating HPLC F->G H Calculate % Degradation vs. Time G->H I Plot pH vs. Rate Constant (pH-Rate Profile) H->I

Caption: Workflow for pH stability profile determination.

Procedure
  • Initiate Stressing: For each pH condition, dilute the API stock solution into the buffer to a final concentration of ~50-100 µg/mL. Ensure the volume of organic solvent from the stock is minimal (e.g., <5%) to not significantly alter the aqueous environment.

  • Time Zero (T=0) Sample: Immediately after preparation, take an aliquot from each solution, quench if necessary (e.g., by neutralizing the pH or diluting with mobile phase), and analyze by HPLC. This establishes the initial peak area of the parent compound.

  • Incubation: Place the remaining vials in a temperature-controlled oven set to an elevated temperature (e.g., 60 °C) to accelerate degradation.

  • Time-Point Sampling: Withdraw aliquots at predetermined intervals (e.g., 2, 4, 8, 24, 48 hours). The exact time points should be adjusted based on the observed rate of degradation.

  • Sample Analysis: Analyze all samples using a validated stability-indicating HPLC method. The method must be capable of resolving the parent peak from all potential degradation products.

Data Analysis and Presentation
  • Calculate the percentage of the API remaining at each time point relative to the T=0 sample.

  • Plot the natural logarithm of the percent remaining API versus time for each pH condition. The slope of this line will be the observed first-order rate constant (k_obs).

  • Compile the results in a summary table.

Table 1: Template for pH Stability Data of 2,6-dichloro-N,N-diethyl-3,5-dimethoxybenzamide at 60°C

Time (hours)% Remaining (pH 1.2)% Remaining (pH 4.5)% Remaining (pH 7.4)% Remaining (pH 9.0)% Remaining (pH 12.0)
0100.0100.0100.0100.0100.0
2Experimental ValueExperimental ValueExperimental ValueExperimental ValueExperimental Value
4Experimental ValueExperimental ValueExperimental ValueExperimental ValueExperimental Value
8Experimental ValueExperimental ValueExperimental ValueExperimental ValueExperimental Value
24Experimental ValueExperimental ValueExperimental ValueExperimental ValueExperimental Value
48Experimental ValueExperimental ValueExperimental ValueExperimental ValueExperimental Value
k_obs (hr⁻¹) Calculated ValueCalculated ValueCalculated ValueCalculated ValueCalculated Value

Note: This table is a template. The actual values must be determined experimentally.

  • Finally, create a pH-rate profile by plotting log(k_obs) versus pH. This plot provides a comprehensive visual summary of the compound's stability across the pH spectrum.

References

  • Che-Leung, L., et al. An unexpected hydrolysis pH-rate profile, at pH values less than 7, of the labile imide, ICRF-187: (+)-1,2-bis-(3,5-dioxopiperazin-1-yl)propane. Pharmaceutical Research. 1992;9(9):1209-14. Available from: [Link]

  • Bowden, K. Acidic and Basic Amide Hydrolysis. ResearchGate. 1970. Available from: [Link]

  • Chemical Properties of Amides: Hydrolysis. Chemistry LibreTexts. 2024. Available from: [Link]

  • Room temperature hydrolysis of benzamidines and benzamidiniums in weakly basic water. Open Research Repository. Available from: [Link]

  • How is the hydrolysis of amides done in a lab? Chemistry Stack Exchange. 2018. Available from: [Link]

  • Smith, R. M., & Hansen, D. E. The pH-Rate Profile for the Hydrolysis of a Peptide Bond. Journal of the American Chemical Society. 1998;120(35), 8910–8913. Available from: [Link]

  • Hydrolysis of Benzamide. Filo. 2025. Available from: [Link]

  • East, A. L. L., & Chow, C. On the hydrolysis mechanisms of amides and peptides. University of Regina. 2018. Available from: [Link]

  • Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research. 2022. Available from: [Link]

  • Forced degradation studies: A critical lens into pharmaceutical stability. LinkedIn. 2025. Available from: [Link]

  • pH rate profile for the hydrolysis of 1a-e and 2. ResearchGate. Available from: [Link]

  • Siwawannapong, K., et al. Studies of the amidation of porphyrin-NHS esters in dilute aqueous solution. Royal Society of Chemistry. 2025. Available from: [Link]

  • Analytical method for the analysis of dichlobenil and its metabolite 2,6-dichlorobenzamide in water. U.S. Environmental Protection Agency. Available from: [Link]

  • Pharmaceutical Forced Degradation Studies with Regulatory Consideration. ResearchGate. Available from: [Link]

  • Analytical Methods. Japan International Cooperation Agency. Available from: [Link]

  • Analytical Methods for Dichlorobenzenes. Agency for Toxic Substances and Disease Registry. Available from: [Link]

  • Overview Of Degradation Studies For Pharmaceutical Drug Candidates. SlideShare. 2024. Available from: [Link]

  • Björklund, E., et al. Determination of 2,6-dichlorobenzamide and its degradation products in water samples using solid-phase extraction followed by liquid chromatography-tandem mass spectrometry. Journal of Chromatography A. 2009;1216(27):5199-206. Available from: [Link]

Sources

Reference Data & Comparative Studies

Validation

A Guide to the Structural Elucidation of 2,6-dichloro-N,N-diethyl-3,5-dimethoxybenzamide: An H-NMR Perspective

In the landscape of drug discovery and development, the unambiguous structural confirmation of novel chemical entities is a cornerstone of robust research. For a molecule such as 2,6-dichloro-N,N-diethyl-3,5-dimethoxyben...

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of drug discovery and development, the unambiguous structural confirmation of novel chemical entities is a cornerstone of robust research. For a molecule such as 2,6-dichloro-N,N-diethyl-3,5-dimethoxybenzamide, a polysubstituted aromatic compound, nuclear magnetic resonance (NMR) spectroscopy, particularly proton (¹H-NMR), stands as a primary and indispensable analytical tool.[1][2][3] This guide provides an in-depth interpretation of the expected ¹H-NMR spectrum of this compound, delving into the nuances of chemical shifts, coupling constants, and the pivotal phenomenon of restricted amide bond rotation. Furthermore, we will compare the insights gleaned from ¹H-NMR with those from complementary analytical techniques, offering a holistic view of its structural characterization.

The Predicted ¹H-NMR Spectrum: A Detailed Analysis

The structure of 2,6-dichloro-N,N-diethyl-3,5-dimethoxybenzamide presents a fascinating case for ¹H-NMR analysis due to its unique substitution pattern and the dynamic nature of the amide bond. A thorough examination of its spectrum is expected to reveal distinct signals corresponding to the aromatic, methoxy, and N,N-diethyl protons.

The Aromatic Region: A Lone Sentinel

The benzene ring is heavily substituted, leaving only a single proton at the C4 position. The chemical shift of this proton is influenced by the electronic effects of the surrounding substituents. The two chlorine atoms at the ortho positions (C2 and C6) are electron-withdrawing through induction, which would typically deshield the aromatic proton, shifting it downfield. Conversely, the two methoxy groups at the meta positions (C3 and C5) are electron-donating through resonance, causing an upfield shift. The interplay of these opposing effects, along with the diamagnetic anisotropy of the benzene ring, will determine the final chemical shift.[4][5] Given the substitution pattern, this proton is expected to appear as a singlet, as it has no adjacent protons to couple with.

The Methoxy Protons: A Tale of Equivalence

The two methoxy groups at the C3 and C5 positions are chemically equivalent due to the symmetry of the molecule. Therefore, they are expected to produce a single, sharp singlet in the ¹H-NMR spectrum. The integration of this signal will correspond to six protons. The typical chemical shift for methoxy groups on an aromatic ring is in the range of 3.5-4.0 ppm.

The N,N-diethyl Group: Unveiling Rotational Restriction

The most intriguing feature of the ¹H-NMR spectrum of 2,6-dichloro-N,N-diethyl-3,5-dimethoxybenzamide arises from the N,N-diethylamino group. The amide C-N bond possesses a significant degree of double bond character due to resonance, which restricts free rotation around this bond at room temperature.[6][7][8] This restricted rotation, also known as atropisomerism, renders the two ethyl groups, and even the two methylene protons within each ethyl group, diastereotopic and thus chemically non-equivalent.[9]

This non-equivalence will lead to a more complex set of signals than a simple quartet and triplet. We expect to see two distinct sets of signals for the two ethyl groups, or at the very least, broadened signals. It is highly probable that we will observe two separate quartets for the two methylene groups and two separate triplets for the two methyl groups. The steric hindrance from the two ortho-chloro substituents further contributes to this restricted rotation.[9]

Summarized Predicted ¹H-NMR Data

Proton TypePredicted Chemical Shift (δ, ppm)Predicted MultiplicityIntegration
Aromatic-H (C4-H)~ 6.5 - 7.5Singlet (s)1H
Methoxy (-OCH₃)~ 3.8 - 4.0Singlet (s)6H
N-CH₂ (Methylene)~ 3.0 - 3.8Two Quartets (q) or Broad4H
N-CH₂C H₃ (Methyl)~ 1.0 - 1.5Two Triplets (t) or Broad6H

Experimental Workflow for ¹H-NMR Analysis

A standardized protocol is crucial for obtaining a high-quality ¹H-NMR spectrum for structural elucidation.

G cluster_sample_prep Sample Preparation cluster_nmr_acquisition NMR Data Acquisition cluster_data_processing Data Processing and Analysis dissolve Dissolve ~5-10 mg of compound solvent in ~0.6-0.7 mL of deuterated solvent (e.g., CDCl₃) dissolve->solvent tms Add TMS as internal standard (0 ppm) solvent->tms transfer Transfer to a 5 mm NMR tube tms->transfer instrument Place sample in a high-field NMR spectrometer (e.g., 400 MHz or higher) transfer->instrument shimming Shim the magnetic field for homogeneity instrument->shimming parameters Set appropriate acquisition parameters (e.g., pulse angle, relaxation delay) shimming->parameters acquire Acquire the ¹H-NMR spectrum fourier Fourier transform the raw data acquire->fourier parameters->acquire phase Phase correction fourier->phase baseline Baseline correction phase->baseline integrate Integrate the signals baseline->integrate analyze Analyze chemical shifts, multiplicities, and coupling constants integrate->analyze

Figure 1. A generalized workflow for acquiring and processing a ¹H-NMR spectrum.

Comparison with Alternative Analytical Techniques

While ¹H-NMR is a powerful tool, a multi-technique approach is often necessary for complete and unambiguous structural confirmation.

Analytical TechniqueInformation ProvidedAdvantagesLimitations
¹³C-NMR Spectroscopy Number of unique carbon atoms, chemical environment of carbons.Provides complementary information to ¹H-NMR, especially for quaternary carbons.Lower sensitivity than ¹H-NMR, longer acquisition times.
Mass Spectrometry (MS) Molecular weight, elemental composition (with high resolution MS), fragmentation patterns.High sensitivity, provides molecular formula.Does not provide detailed information on stereochemistry or isomerism.
Infrared (IR) Spectroscopy Presence of functional groups (e.g., C=O, C-O, C-Cl).Fast and simple, good for identifying key functional groups.Complex spectra can be difficult to interpret fully, not all functional groups are IR active.
2D-NMR (e.g., COSY, HSQC, HMBC) Correlation between protons (COSY), correlation between protons and directly attached carbons (HSQC), long-range proton-carbon correlations (HMBC).Provides detailed connectivity information, essential for complex molecules.[3][10]Longer experiment times, requires more expertise for interpretation.

The Power of a Combined Approach

The structural elucidation of 2,6-dichloro-N,N-diethyl-3,5-dimethoxybenzamide is best achieved through a synergistic combination of these techniques. ¹H-NMR provides the initial and most detailed map of the proton framework. ¹³C-NMR confirms the carbon skeleton. Mass spectrometry provides the molecular weight and formula, and IR spectroscopy confirms the presence of key functional groups. For a molecule of this complexity, 2D-NMR experiments would be invaluable in definitively assigning all proton and carbon signals and confirming the connectivity.

G cluster_techniques Analytical Techniques cluster_information Structural Information HNMR ¹H-NMR Proton_Env Proton Environment & Connectivity HNMR->Proton_Env CNMR ¹³C-NMR Carbon_Skel Carbon Skeleton CNMR->Carbon_Skel MS Mass Spec. Mol_Weight Molecular Weight & Formula MS->Mol_Weight IR IR Spec. Func_Groups Functional Groups IR->Func_Groups TwoD_NMR 2D-NMR Detailed_Conn Detailed Connectivity TwoD_NMR->Detailed_Conn Structure Definitive Structure Proton_Env->Structure Carbon_Skel->Structure Mol_Weight->Structure Func_Groups->Structure Detailed_Conn->Structure

Figure 2. A logic diagram illustrating how different analytical techniques contribute to the definitive structural elucidation.

References

  • Proton Fingerprints Portray Molecular Structures: Enhanced Description of the 1H NMR Spectra of Small Molecules - PMC. (n.d.).
  • Modulations in restricted amide rotation by steric induced conformational trapping - PMC. (n.d.).
  • Utilizing Nuclear Magnetic Resonance to Observe Restricted Rotation in Amide Bonds. (2024, August 12).
  • Using NMR to observe the restricted rotation in amide bonds - Nanalysis. (n.d.).
  • NMR spectrum of n,n-diethylbenzamidr : r/chemhelp - Reddit. (2023, November 4).
  • Buevich, A. V., Williamson, R. T., & Martin, G. E. (2014). NMR structure elucidation of small organic molecules and natural products: choosing ADEQUATE vs HMBC. Journal of natural products, 77(8), 1942–1947.
  • Structural elucidation of small organic molecules by 1d-solution NMR Spectroscopy - jchps. (n.d.).
  • Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy | Request PDF - ResearchGate. (n.d.).
  • Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy - anuchem. (2013, February 7).
  • Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. (n.d.).
  • NMR Chemical Shifts. (n.d.).
  • Short Summary of 1H-NMR Interpretation. (n.d.).
  • Bond rotation in N,N-diethylamide derivatives measured by 1 H VT-NMR. - ResearchGate. (n.d.).
  • Interpreting H-NMR Spectra Aromatic Molecule - YouTube. (2024, September 17).
  • The Basics of Interpreting a Proton ( 1 H) NMR Spectrum - ACD/Labs. (2021, December 2).
  • 6.6 ¹H NMR Spectra and Interpretation (Part I) – Organic Chemistry I - KPU Pressbooks. (n.d.).
  • Experimental 1 H NMR for N,N-diethylamide derivatives (aliphatic part only). (n.d.).
  • Chemical shifts. (n.d.).
  • Metabolites of N-ethylbenzamide, N,N-diethylbenzamide and related compounds detected in rat urine by NMR spectroscopy - PubMed. (n.d.).
  • 14.5: Chemical Shifts in ¹H NMR Spectroscopy - Chemistry LibreTexts. (2025, December 9).

Sources

Comparative

structural comparison of 2,6-dichloro vs 2,6-dimethoxy benzamides

An in-depth structural and conformational analysis of 2,6-disubstituted benzamides reveals why these motifs are highly privileged in medicinal chemistry and agrochemical development. By replacing a planar, unhindered ben...

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth structural and conformational analysis of 2,6-disubstituted benzamides reveals why these motifs are highly privileged in medicinal chemistry and agrochemical development. By replacing a planar, unhindered benzamide with a 2,6-dichloro or 2,6-dimethoxy analog, researchers can fundamentally alter the molecule's 3D pharmacophore, electronic distribution, and metabolic stability.

This guide objectively compares the structural dynamics of 2,6-dichloro versus 2,6-dimethoxy benzamides, providing the underlying causality for their behavior and the self-validating experimental protocols required to characterize them.

Conformational Dynamics: The Orthogonal Escape

In a standard, unhindered benzamide, the amide plane aligns coplanar with the phenyl ring to maximize


-conjugation between the aromatic system and the carbonyl group. However, introducing substituents at both the 2- and 6-positions creates severe steric clash (A-1,3 strain) between the ortho-substituents and the amide nitrogen/carbonyl oxygen.

To relieve this steric penalty, the C(aryl)–C(carbonyl) bond rotates, forcing the amide plane into an orthogonal conformation (a dihedral angle of ~75° to 90°). This conformational locking breaks the


-conjugation, which has two critical consequences:
  • Electronic Isolation: The aromatic ring and the amide group become electronically decoupled.

  • Enhanced Hydrogen Bonding: Without resonance delocalization into the phenyl ring, electron density localizes heavily on the carbonyl oxygen, making it a significantly stronger hydrogen-bond acceptor.

Electronic and Steric Divergence: Cl vs. OMe

While both 2,6-dichloro and 2,6-dimethoxy substitutions force the orthogonal conformation, their electronic and physicochemical impacts are diametrically opposed.

  • 2,6-Dichlorobenzamide: Chlorine is moderately bulky (van der Waals radius ~1.75 Å) and highly electronegative. The 2,6-dichloro motif strongly withdraws electron density from the phenyl ring via inductive effects (

    
    ), deactivating the aromatic system. Because chlorine acts as a poor hydrogen-bond acceptor, this substitution serves primarily as a rigid, lipophilic, and metabolically stable vector. X-ray crystallographic studies confirm that the amide group in 2,6-dichlorobenzamide forms a dihedral angle of approximately 76.6° with the benzene ring[1].
    
  • 2,6-Dimethoxybenzamide: The methoxy group is similar in steric volume but is strongly electron-donating via resonance (

    
    ). While mono-ortho-methoxy benzamides often adopt a planar conformation stabilized by an intramolecular hydrogen bond (NH···OMe), the addition of a second methoxy group at the 6-position creates insurmountable steric crowding. This precludes coplanarity, forcing the amide out of plane—as observed in the antipsychotic agent remoxipride, where the amide is almost perpendicular to the benzene ring [2]. This orthogonal state exposes the electron-rich methoxy oxygens, allowing them to act as potent intermolecular hydrogen-bond acceptors in target binding pockets.
    

Quantitative Comparison

The following table summarizes the divergent physicochemical properties of these two scaffolds.

Property2,6-Dichloro Motif2,6-Dimethoxy MotifMechanistic Impact
Hammett Constant (

)
+0.23 (Electron-Withdrawing)-0.27 (Electron-Donating)Dictates the electron density of the aromatic ring.
Lipophilicity (

value)
+0.71 per Cl atom-0.02 per OMe groupDrives LogP, membrane permeability, and hydrophobic pocket affinity.
Typical Dihedral Angle ~76°[1]~85° - 90°[2]Defines the 3D presentation of the pharmacophore.
H-Bond Acceptor Count 1 (Carbonyl only)3 (Carbonyl + 2 Methoxy)Influences target residence time and aqueous solubility.
Metabolic Liability Highly StableProne to CYP450 O-demethylationDetermines in vivo half-life and clearance rates.

Experimental Methodologies: Self-Validating Systems

To rigorously evaluate the rotational barriers and dihedral angles of these benzamides, researchers rely on Dynamic NMR and X-Ray Crystallography. The protocols below are designed as self-validating systems to ensure data integrity.

Protocol 1: Variable-Temperature Dynamic NMR (VT-DNMR) for Rotational Barrier ( )

Causality: The restricted rotation around the C(sp2)–C(aryl) bond causes the N-substituents of the amide to experience different magnetic environments at room temperature. As thermal energy increases, the rotation rate exceeds the NMR timescale, causing the distinct signals to coalesce [3].

  • Sample Preparation: Dissolve 5–10 mg of the benzamide in 0.5 mL of a high-boiling deuterated solvent (e.g., DMSO-

    
     or 1,1,2,2-tetrachloroethane-
    
    
    
    ).
    • Self-Validation Step: Spike the sample with tetramethylsilane (TMS) as an internal chemical shift reference and use a standard (e.g., ethylene glycol) to independently calibrate the NMR probe temperature.

  • VT-NMR Acquisition: Acquire 1D

    
    H-NMR spectra starting at 298 K. Increment the temperature in 5 K steps (allowing 10 minutes for thermal equilibration at each step) until the distinct N-substituent signals broaden and merge into a single peak (Coalescence Temperature, 
    
    
    
    ).
  • Lineshape Analysis: Utilize NMR simulation software (e.g., DNMR3) to fit the experimental spectra at each temperature, extracting the precise exchange rate constant (

    
    ).
    
  • Thermodynamic Calculation: Construct an Eyring plot by graphing

    
     versus 
    
    
    
    . The slope yields the enthalpy of activation (
    
    
    ), and the intercept yields the entropy of activation (
    
    
    ), allowing the calculation of the rotational barrier (
    
    
    ) at 298 K.

DNMR_Workflow A 1. Sample Preparation (High-Boiling Solvent, e.g., DMSO-d6) B 2. VT-NMR Acquisition (298K to Coalescence Temp) A->B C 3. Lineshape Analysis (Extract Rate Constants 'k') B->C D 4. Eyring Plot (ln(k/T) vs 1/T) C->D E 5. Rotational Barrier (ΔG‡) Calculated D->E

Workflow for determining the C(aryl)-C(carbonyl) rotational barrier using VT-DNMR.

Protocol 2: Single-Crystal X-Ray Diffraction (SCXRD) for Dihedral Angle Verification

Causality: SCXRD provides absolute atomic coordinates, allowing direct measurement of the C(ortho)-C(ipso)-C(carbonyl)-O(carbonyl) dihedral angle to confirm the orthogonal escape from steric clash.

  • Crystal Growth: Dissolve the compound in a minimum volume of a good solvent (e.g., ethyl acetate). Layer carefully with a poor solvent (e.g., hexanes) to yield diffraction-quality single crystals via slow diffusion.

  • Data Collection: Mount a suitable crystal on a diffractometer equipped with a Mo K

    
     (
    
    
    
    Å) source.
    • Self-Validation Step: Cool the crystal to 100 K using a nitrogen cryostream. This minimizes atomic thermal vibration (Debye-Waller factors), ensuring high-resolution data and precise localization of hydrogen atoms.

  • Structure Solution & Refinement: Solve the phase problem using direct methods (e.g., SHELXT) and refine the structure using full-matrix least-squares on

    
     (SHELXL).
    
    • Self-Validation Step: Ensure the final structural model yields an

      
       value < 0.05 and a goodness-of-fit (S) near 1.0 before extracting the dihedral angle from the .cif file.
      

SAR_Decision_Tree Root Target Pocket Analysis for 2,6-Disubstituted Benzamide Branch1 Hydrophobic / Halogen Bonding Required? Root->Branch1 Branch2 Hydrogen Bond Acceptor Required? Root->Branch2 Cl_Choice Select 2,6-Dichloro (High Lipophilicity, Electron-Withdrawing) Branch1->Cl_Choice Yes OMe_Choice Select 2,6-Dimethoxy (H-Bond Acceptor, Electron-Donating) Branch2->OMe_Choice Yes Metab1 Metabolically Stable (Resists CYP450 Oxidation) Cl_Choice->Metab1 Metab2 Metabolic Liability (Prone to O-Demethylation) OMe_Choice->Metab2

SAR decision tree for selecting between 2,6-dichloro and 2,6-dimethoxy benzamide scaffolds.

References

  • Badenes, M. P., et al. "A computational study of the conformational stability, vibrational spectra, and thermochemical properties of 2,6-dichlorobenzamide, 2-(trifluoromethyl)benzamide, 2-(trifluoromethyl)benzoic acid, and 3-chloro-5-(trifluoromethyl)pyridine-2-carboxylic acid." Zeitschrift für Physikalische Chemie, 2023. URL: [Link]

  • Holík, M., & Mannschreck, A. "Application of NMR spectroscopy of chiral association complexes. 8—Rotation about the C(sp2)–C(aryl) Bond in 2,6–disubstituted benzamides." Organic Magnetic Resonance, 1979. URL: [Link]

  • Högberg, T., et al. "Structure of Remoxipride, a New Antipsychotic Agent. Comparison of Base and Hydrochloride Forms." Acta Crystallographica Section C, 1986. URL: [Link]

Sources

Validation

A Comparative Guide to the Analytical Characterization of 2,6-dichloro-N,N-diethyl-3,5-dimethoxybenzamide: FTIR Spectroscopy vs. High-Performance Liquid Chromatography

This guide provides an in-depth comparison of two powerful analytical techniques, Fourier-Transform Infrared (FTIR) Spectroscopy and High-Performance Liquid Chromatography (HPLC), for the characterization of the novel be...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth comparison of two powerful analytical techniques, Fourier-Transform Infrared (FTIR) Spectroscopy and High-Performance Liquid Chromatography (HPLC), for the characterization of the novel benzamide derivative, 2,6-dichloro-N,N-diethyl-3,5-dimethoxybenzamide. This document is intended for researchers, scientists, and drug development professionals seeking to understand the optimal analytical strategies for novel small molecules. We will delve into the theoretical underpinnings of each technique, provide detailed experimental protocols, and offer a comparative analysis to guide your methodological choices.

Introduction: The Analytical Imperative for Novel Benzamides

Substituted benzamides are a critical class of compounds in medicinal chemistry and materials science. The specific compound of interest, 2,6-dichloro-N,N-diethyl-3,5-dimethoxybenzamide, possesses a unique substitution pattern that is anticipated to confer distinct physicochemical properties and potential biological activity. Accurate and robust analytical characterization is paramount for confirming its chemical identity, purity, and stability, which are foundational for any further research and development.

FTIR spectroscopy and HPLC are workhorse techniques in the pharmaceutical and chemical industries, each offering a unique window into the molecular world.[1][2] FTIR provides a "molecular fingerprint" based on the vibrational modes of chemical bonds, making it an excellent tool for functional group identification and structural elucidation.[3] In contrast, HPLC is a premier separation technique, ideal for determining the purity of a sample and quantifying its components.[4] This guide will explore the synergies and trade-offs of using these techniques in the analysis of 2,6-dichloro-N,N-diethyl-3,5-dimethoxybenzamide.

Molecular Structure of 2,6-dichloro-N,N-diethyl-3,5-dimethoxybenzamide

A clear understanding of the molecular structure is essential for interpreting analytical data. Below is a diagram of the target molecule.

Caption: Chemical structure of 2,6-dichloro-N,N-diethyl-3,5-dimethoxybenzamide.

Part 1: FTIR Spectral Analysis

FTIR spectroscopy is a rapid and non-destructive technique that provides detailed information about the functional groups present in a molecule. The resulting spectrum is a unique "fingerprint" that can be used for identification and quality control.[1]

Anticipated FTIR Spectral Features

Based on the structure of 2,6-dichloro-N,N-diethyl-3,5-dimethoxybenzamide, we can predict the key vibrational modes that will be observed in its FTIR spectrum:

  • C=O Stretch (Amide I): A strong absorption band is expected in the region of 1630-1680 cm⁻¹. This is a characteristic peak for the carbonyl group in a tertiary amide.[5]

  • C-N Stretch (Amide III): A medium to strong band is anticipated around 1250-1350 cm⁻¹.

  • Aromatic C=C Stretches: Multiple sharp bands of variable intensity will likely appear in the 1450-1600 cm⁻¹ region, characteristic of the benzene ring.

  • C-O-C Stretches (Methoxy): Strong, characteristic bands for the aryl-alkyl ether linkages are expected in the 1000-1300 cm⁻¹ region.

  • C-H Stretches (Aliphatic): Bands corresponding to the stretching of C-H bonds in the diethyl and methoxy groups will be observed in the 2850-3000 cm⁻¹ range.

  • C-Cl Stretches: Absorptions due to the carbon-chlorine bonds are expected in the fingerprint region, typically between 600 and 800 cm⁻¹.

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

Attenuated Total Reflectance (ATR) is a sampling technique that allows for the direct analysis of solid and liquid samples with minimal preparation.[3]

Methodology:

  • Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean. Record a background spectrum of the empty ATR stage.

  • Sample Application: Place a small amount (a few milligrams) of the solid 2,6-dichloro-N,N-diethyl-3,5-dimethoxybenzamide powder directly onto the ATR crystal.

  • Pressure Application: Apply consistent pressure to the sample using the instrument's pressure clamp to ensure good contact with the crystal.

  • Data Acquisition: Collect the FTIR spectrum over the mid-IR range (typically 4000-400 cm⁻¹). Co-add multiple scans (e.g., 32 or 64) to improve the signal-to-noise ratio.

  • Data Processing: Perform a baseline correction and ATR correction on the resulting spectrum.

Workflow for FTIR Analysis

A Clean ATR Crystal B Record Background Spectrum A->B C Apply Solid Sample B->C D Apply Pressure C->D E Acquire Spectrum D->E F Process Data (Baseline & ATR Correction) E->F G Interpret Spectrum F->G

Caption: Workflow for ATR-FTIR analysis of a solid sample.

Part 2: High-Performance Liquid Chromatography (HPLC) Analysis

HPLC is a powerful technique for separating, identifying, and quantifying components in a mixture.[4] For a newly synthesized compound, HPLC is essential for assessing its purity and identifying any potential impurities or degradation products.[6]

Rationale for Method Selection: Reversed-Phase HPLC

Reversed-phase HPLC (RP-HPLC) is the most common mode of liquid chromatography and is well-suited for the analysis of moderately polar to nonpolar small molecules like our target compound.[7] A C18 stationary phase is a good starting point due to its broad applicability.

Experimental Protocol: RP-HPLC with UV Detection

Instrumentation:

  • HPLC system with a binary or quaternary pump, autosampler, column oven, and a UV-Vis detector.

  • C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

Mobile Phase:

  • Solvent A: Water with 0.1% formic acid

  • Solvent B: Acetonitrile with 0.1% formic acid

Method Parameters:

ParameterValue
Flow Rate1.0 mL/min
Column Temperature30 °C
Injection Volume10 µL
Detection Wavelength254 nm (or determined by UV scan)
Gradient50% B to 95% B over 10 minutes, hold at 95% B for 2 minutes, return to 50% B over 1 minute, and equilibrate for 2 minutes.

Sample Preparation:

  • Accurately weigh approximately 10 mg of 2,6-dichloro-N,N-diethyl-3,5-dimethoxybenzamide.

  • Dissolve in a suitable solvent (e.g., acetonitrile or a mixture of acetonitrile and water) to a final concentration of 1 mg/mL.

  • Filter the sample solution through a 0.45 µm syringe filter before injection.

Workflow for HPLC Analysis

A Prepare Mobile Phase C Equilibrate HPLC System A->C B Prepare Sample Solution D Inject Sample B->D C->D E Run Gradient & Acquire Data D->E F Process Chromatogram E->F G Determine Purity & Quantify F->G

Caption: Workflow for RP-HPLC analysis.

Comparative Analysis: FTIR vs. HPLC

FeatureFTIR SpectroscopyHigh-Performance Liquid Chromatography (HPLC)
Primary Information Functional groups, molecular structurePurity, number of components, quantification
Sample Preparation Minimal to none (especially with ATR)[1]Required (dissolution, filtration)
Analysis Time Rapid (minutes per sample)Slower (typically 10-30 minutes per sample)[4]
Destructive? Non-destructiveNon-destructive (sample can be collected)
Quantitative Capability Possible, but often requires more complex method development[8]Excellent for quantification[6]
Limit of Detection Generally in the percentage rangeCan detect impurities at very low levels (ppm)[7]
Use in Synthesis Quick confirmation of product formationMonitoring reaction progress and final purity

Conclusion: A Synergistic Approach

FTIR spectroscopy and HPLC are not mutually exclusive; rather, they are complementary techniques that provide a more complete analytical picture of a novel compound like 2,6-dichloro-N,N-diethyl-3,5-dimethoxybenzamide.

  • FTIR is the ideal first-line technique for rapid confirmation of the synthesis of the target molecule by identifying its key functional groups. Its speed and ease of use make it invaluable for in-process checks.

  • HPLC is indispensable for the critical assessment of purity, a non-negotiable aspect of drug development and chemical research. It provides quantitative data that is essential for quality control and regulatory submissions.

For a comprehensive characterization of 2,6-dichloro-N,N-diethyl-3,5-dimethoxybenzamide, a combined analytical approach is recommended. FTIR can provide rapid structural confirmation, while HPLC will deliver the necessary data on purity and quantification. This dual-pronged strategy ensures both the identity and quality of the compound are rigorously established, providing a solid foundation for subsequent scientific investigations.

References

  • Scribd. (2014, June 15). FTIR Spectroscopy in Pharmaceutical Analysis | PDF. [Link]

  • International Journal for Scientific and Development Research. (n.d.). Applications of FTIR Spectroscopy: Review. [Link]

  • American Pharmaceutical Review. (2017, August 15). Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. [Link]

  • ResearchGate. (2016, March 30). Spectroscopic Properties and Preparation of Some 2, 3-Dimethoxybenzamide Derivatives. [Link]

  • Specac Ltd. (2025, July 17). The Power of FTIR Spectroscopy for Faster, Safer Pharmaceutical Formulations. [Link]

  • Taylor & Francis Online. (2010, February 9). Application of Fourier Transform Infrared Spectrophotometry in Pharmaceutical Drugs Analysis. [Link]

  • MDPI. (n.d.). Synthesis, Crystal Structure and Anti-Fatigue Effects of Some Benzamide Derivatives. [Link]

  • AZoM. (2025, October 15). Using FTIR Spectroscopy to Streamline Pharmaceutical Formulation Processes. [Link]

  • University of Pretoria. (n.d.). Coordination and Ionic compounds of benzamide and related molecules and metal halides. [Link]

  • AVESIS. (2020). Two new benzamides: Synthesis, spectroscopic characterization, X-ray diffraction, and electronic structure analyses. [Link]

  • Taylor & Francis Online. (2023, September 27). Spectroscopic, Quantum Chemical and Molecular Docking Studies on N-(9H-Purin-6-yl) Benzamide: A Potent Antimalarial Agent. [Link]

  • ACS Publications. (2015, July 20). Comprehensive Analytical Comparison of Strategies Used for Small Molecule Aptamer Evaluation. [Link]

  • LCGC International. (2020, November 12). Trends and Challenges for Bioanalysis and Characterization of Small and Large Molecule Drugs. [Link]

  • Brewer Science. (n.d.). Small Molecule Analysis Testing: HPLC vs GC. [Link]

  • GI Digital Library. (n.d.). Computational methods for small molecule identification. [Link]

  • CABI Digital Library. (n.d.). Phytochemical profiling and FTIR analysis of aqueous extracts from three selected ethnomedicinal plants of North East India. [Link]

  • MDPI. (2022, June 25). N,N-Diethyl-3-methylbenzamide. [Link]

  • ResearchGate. (2025, August 9). FTIR, FT-Raman and NMR studies on 2,6-dichlorotoluene and 2-chloro-6-fluorotoluene based on density functional theory | Request PDF. [Link]

  • SciELO Cuba. (n.d.). A new method for synthesis of N,N-diethyl-m-methylbenzamide. [Link]

  • CABI Digital Library. (n.d.). Phytochemical screening by FTIR spectroscopic analysis of leaf extracts of selected Indian Medicinal plants. [Link]

  • PubMed. (2013, August). FTIR, FT-Raman and NMR studies on 2,6-dichlorotoluene and 2-chloro-6-fluorotoluene based on density functional theory. [Link]

  • PMC. (n.d.). Quantitative structure–activity relationship of 2,6-dimethoxy-N-(3-(4-substituted phenyl)isoxazol-5-yl)benzamide for the inhibition of chitin synthesis. [Link]

  • Chemical Communications (RSC Publishing). (n.d.). Synthesis of axially chiral N,N-diethyl 2,6-disubstituted benzamides utilizing planar chiral (arene)chromium complexes. [Link]

Sources

Safety & Regulatory Compliance

Safety

A Researcher's Guide to the Safe Handling of 2,6-dichloro-N,N-diethyl-3,5-dimethoxybenzamide

This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals working with 2,6-dichloro-N,N-diethyl-3,5-dimethoxybenzamide. The content herein is designed...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals working with 2,6-dichloro-N,N-diethyl-3,5-dimethoxybenzamide. The content herein is designed to offer immediate, procedural guidance to ensure safe laboratory operations. Given the absence of a specific Safety Data Sheet (SDS) for this compound, the following recommendations are based on the hazard profiles of structurally similar dichlorinated and N,N-diethyl-substituted benzamides. A thorough risk assessment should be conducted by qualified personnel before initiating any work with this chemical.

Hazard Assessment and Triage

Structurally, 2,6-dichloro-N,N-diethyl-3,5-dimethoxybenzamide is a halogenated aromatic amide. Analogous compounds often exhibit several hazardous properties. The primary anticipated hazards include:

  • Acute Toxicity : Harmful if swallowed or in contact with skin.[1][2]

  • Skin and Eye Irritation : Expected to cause skin irritation and serious eye irritation.[1][2][3]

  • Respiratory Irritation : Inhalation of dust or aerosols may cause respiratory tract irritation.[1][4]

The primary routes of exposure are dermal contact, eye contact, and inhalation. Ingestion is also a potential route of exposure.[5] Therefore, the cornerstone of safe handling is the consistent and correct use of appropriate Personal Protective Equipment (PPE) and engineering controls.

Recommended Personal Protective Equipment (PPE)

A multi-layered approach to PPE is critical to mitigate the risks associated with handling 2,6-dichloro-N,N-diethyl-3,5-dimethoxybenzamide. The following table summarizes the recommended PPE.

Body PartRecommended PPESpecifications and Rationale
Hands Chemical-resistant gloves (Nitrile, double-gloved)To prevent skin contact, which can lead to irritation and potential systemic toxicity.[2] Nitrile gloves offer good resistance to a range of chemicals.[5] Double-gloving provides an additional layer of protection and allows for safe removal of the outer glove if contamination occurs.
Eyes/Face Chemical splash goggles and a face shieldTo protect against splashes and airborne particles. Standard safety glasses are insufficient. Chemical splash goggles provide a seal around the eyes, and a face shield offers broader protection for the entire face.[6]
Body Long-sleeved laboratory coat and a chemical-resistant apronA lab coat provides a primary barrier against incidental contact.[6] A chemical-resistant apron should be worn over the lab coat when handling larger quantities or when there is a significant risk of splashes.
Respiratory NIOSH-approved N95 or higher-rated respiratorTo protect against the inhalation of fine dust particles.[5] In situations with poor ventilation or the potential for aerosolization, a higher level of respiratory protection, such as a full-face respirator with appropriate cartridges, may be necessary.[7]
Feet Closed-toe shoesTo protect feet from spills and falling objects.[5]

Operational Plan: From Receipt to Disposal

A systematic workflow is essential for minimizing exposure and ensuring safety. The following diagram and procedural steps outline the recommended handling protocol.

Experimental Workflow Diagram

cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal prep1 Verify Fume Hood Functionality prep2 Assemble All Necessary Equipment prep1->prep2 prep3 Don Required PPE prep2->prep3 handle1 Weigh Compound in Fume Hood prep3->handle1 handle2 Perform Experiment handle1->handle2 handle3 Decontaminate Work Area handle2->handle3 disp1 Segregate Waste handle3->disp1 disp2 Doff PPE Correctly disp1->disp2 disp3 Dispose of Waste via Licensed Contractor disp2->disp3

Caption: Workflow for the safe handling of 2,6-dichloro-N,N-diethyl-3,5-dimethoxybenzamide.

Step-by-Step Handling Protocol

Preparation:

  • Engineering Controls : All handling of 2,6-dichloro-N,N-diethyl-3,5-dimethoxybenzamide should be performed within a certified chemical fume hood to minimize inhalation exposure.[8]

  • Emergency Equipment : Ensure that a chemical spill kit, eyewash station, and safety shower are readily accessible and operational.[3]

  • PPE Donning : Before entering the designated handling area, don all required PPE as outlined in the table above.

Weighing and Transfer:

  • Minimize Dust : Handle the compound as a solid and take care to avoid generating dust. Use a balance with a draft shield inside the fume hood for weighing.

  • Controlled Transfer : Use a spatula or other appropriate tools to carefully transfer the chemical to a new container or reaction vessel.

In Case of a Spill:

  • Alert Personnel : Immediately alert others in the vicinity.

  • Containment (in fume hood) : For minor spills within the fume hood, use absorbent pads from a chemical spill kit to contain and clean up the material.

  • Waste Disposal : Place all contaminated materials, including used absorbent pads and gloves, into a sealed and clearly labeled hazardous waste container.

  • Decontamination : Decontaminate the affected area with an appropriate solvent, followed by a thorough wash with soap and water.

Disposal Plan

Proper disposal of 2,6-dichloro-N,N-diethyl-3,5-dimethoxybenzamide and any associated contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.

  • Waste Segregation : All waste containing this compound, including excess material, contaminated labware, and used PPE, must be collected in a designated, sealed, and clearly labeled hazardous waste container.

  • Licensed Disposal : The disposal of this chemical waste must be handled by a licensed and reputable waste disposal company.[2][9] Do not dispose of this material down the drain or in regular trash.

  • Container Management : Before the final disposal of the empty container, ensure that it has been triple-rinsed with a suitable solvent. The rinsate should be collected and treated as hazardous waste.

By adhering to these stringent safety protocols, researchers can effectively mitigate the risks associated with handling 2,6-dichloro-N,N-diethyl-3,5-dimethoxybenzamide and maintain a safe and compliant laboratory environment.

References

  • BenchChem. (n.d.). Personal protective equipment for handling 4-Amino-N-(3,5-dichlorophenyl)benzamide.
  • BenchChem. (n.d.). Personal protective equipment for handling N-(4-bromobenzenesulfonyl)benzamide.
  • Thermo Fisher Scientific. (2025, September 19). Safety Data Sheet.
  • TCI Chemicals. (2025, September 12). Safety Data Sheet.
  • Fisher Scientific. (n.d.). Safety Data Sheet.
  • U.S. Environmental Protection Agency. (2025, September 12). Personal Protective Equipment.
  • Fisher Scientific. (n.d.). Safety Data Sheet.
  • Allan Chemical Corporation. (2025, October 23). How to Choose PPE for Chemical Work.
  • Fisher Scientific. (2009, September 22). Safety Data Sheet.
  • United Nations Office on Drugs and Crime. (n.d.). Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs.

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,6-dichloro-N,N-diethyl-3,5-dimethoxybenzamide
Reactant of Route 2
Reactant of Route 2
2,6-dichloro-N,N-diethyl-3,5-dimethoxybenzamide
© Copyright 2026 BenchChem. All Rights Reserved.